Product packaging for Doravirine(Cat. No.:CAS No. 1338225-97-0)

Doravirine

Cat. No.: B607182
CAS No.: 1338225-97-0
M. Wt: 425.7 g/mol
InChI Key: ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doravirine (also known as MK-1439) is a pyridinone small molecule that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for research into Human Immunodeficiency Virus type 1 (HIV-1) . Its primary research value lies in its unique mechanism of action; it binds to an allosteric site on the p66 subunit of the HIV-1 reverse transcriptase enzyme, inducing conformational changes that inhibit the enzyme's polymerase activity, thereby blocking the conversion of viral RNA into DNA and halting viral replication . From a research perspective, this compound demonstrates several advantageous properties. It exhibits a favorable resistance profile, maintaining activity against common NNRTI-associated mutants such as K103N and Y181C, which are resistant to earlier generation inhibitors . Its pharmacokinetic profile is characterized by good oral bioavailability (approximately 64%) and a half-life of about 15 hours, supporting once-daily investigation in experimental models . It is primarily metabolized by the CYP3A4 enzyme, a key consideration for designing studies involving drug-drug interactions . This compound is also a component of fixed-dose combination regimens for combination therapy research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. All safety data sheets and handling instructions must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11ClF3N5O3 B607182 Doravirine CAS No. 1338225-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158386
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338225-97-0
Record name Doravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doravirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Doravirine on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. Its unique resistance profile and favorable safety make it a critical component in modern antiretroviral therapy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's potent inhibition of HIV-1 reverse transcriptase (RT), detailing its binding kinetics, interaction with the enzyme's allosteric site, and its activity against clinically relevant resistant variants. This document synthesizes quantitative data from biochemical and virological assays, outlines detailed experimental methodologies, and presents visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents with improved efficacy, safety, and resistance profiles. The HIV-1 reverse transcriptase (RT) is a key enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This essential role makes RT a prime target for antiretroviral drugs.

This compound (formerly MK-1439) is a pyridinone-based NNRTI that has demonstrated potent and broad-spectrum activity against HIV-1.[2] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which are competitive inhibitors that bind to the enzyme's active site, NNRTIs are non-competitive inhibitors that bind to a distinct, allosteric hydrophobic pocket located approximately 10 Å from the polymerase active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[5] this compound was rationally designed to exhibit a high barrier to resistance and maintain activity against common NNRTI resistance mutations that compromise the efficacy of older agents in this class.[6]

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Its mechanism of action involves binding to the NNRTI binding pocket (NNIBP), a hydrophobic pocket within the p66 subunit of the RT heterodimer.[4] This binding event induces conformational changes that distort the geometry of the polymerase active site, thereby preventing the efficient binding and polymerization of deoxynucleoside triphosphates (dNTPs) and ultimately halting DNA synthesis.[4][5]

Allosteric Inhibition Pathway

The binding of this compound to the NNIBP triggers a series of conformational changes that are transmitted to the polymerase active site. This allosteric communication is crucial for its inhibitory effect.

cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_ligands Ligands RT_inactive Inactive RT Conformation RT_active Active RT (dNTP binding competent) RT_inactive->RT_active Equilibrium RT_inhibited Inhibited RT (this compound-bound) RT_inactive->RT_inhibited Induces Conformational Change RT_active->RT_inactive Equilibrium dNTP dNTPs RT_inhibited->dNTP Prevents Binding This compound This compound This compound->RT_inactive dNTP->RT_active Binds to Active Site

Figure 1: Allosteric inhibition of HIV-1 RT by this compound.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been extensively evaluated in biochemical and cell-based assays against wild-type (WT) HIV-1 and a panel of clinically relevant NNRTI-resistant mutants.

Biochemical Inhibition of HIV-1 Reverse Transcriptase

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against recombinant HIV-1 RT enzymes.

HIV-1 RT VariantThis compound IC50 (nM)Reference
Wild-Type12[1]
K103N9.7[1]
Y181C9.7[1]
E138K/M184I~2.4-fold increase vs WT[2]
Antiviral Activity in Cell Culture

The 50% effective concentrations (EC50) of this compound against various HIV-1 strains in cell-based assays are presented below.

HIV-1 Strain/MutantThis compound EC50 (nM)Fold Change vs WTReference
Wild-Type (Subtype B)12.0 (in 100% NHS)1.0[7]
Primary Isolates (Subtype B, median)4.1-[7]
K103N21 (in 100% NHS)1.75[8]
Y181C31 (in 100% NHS)2.58[8]
K103N/Y181C33 (in 100% NHS)2.75[8]
V106A-3.4 - 70[7]
Y188L->100[9]
F227C-3.4 - 70[7]
M230L-3.4 - 70[7]

NHS: Normal Human Serum

Resistance Profile

A key feature of this compound is its distinct resistance profile compared to earlier NNRTIs.

In Vitro Resistance Selection

Resistance selection studies have identified characteristic mutation pathways that confer resistance to this compound.

WT Wild-Type HIV-1 V106 V106A/I/M WT->V106 Initial Selection F227 F227L/C V106->F227 Secondary Mutation L234 L234I V106->L234 Alternative Pathway Y318F Y318F F227->Y318F Further Evolution M230L M230L L234->M230L Further Evolution

Figure 2: this compound resistance mutation pathways.
Clinical Resistance

In clinical trials, the development of resistance to this compound has been infrequent.[10] The most commonly observed resistance-associated mutations (RAMs) in patients experiencing virologic failure on this compound-containing regimens were V106A/I/M and F227C.[10] Notably, common NNRTI RAMs such as K103N and Y181C do not confer significant resistance to this compound.[8]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant HIV-1 RT.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A synthetic template-primer, such as a Cy5-labeled 17-mer primer and a 21-mer template, is used.[2]

  • Reaction Mixture: The enzymatic reaction is typically carried out in a buffer containing 50 mM Tris-HCl (pH 8.3), 3 mM MgCl2, and 10 mM DTT.[2] The reaction mixture includes the template-primer, a specific dNTP (e.g., 1 µM dATP), and varying concentrations of this compound.[2]

  • Enzyme Reaction: The reaction is initiated by the addition of the RT enzyme.

  • Quenching and Analysis: The reaction is stopped, and the products are analyzed, for example, by gel electrophoresis and fluorescence imaging to quantify the extent of primer extension.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RT Purified HIV-1 RT Mix Reaction Mix (Buffer, dNTPs, DOR, TP) RT->Mix TP Template-Primer (Cy5-labeled) TP->Mix DOR This compound (Serial Dilutions) DOR->Mix Incubate Incubate with RT Mix->Incubate Quench Quench Reaction Incubate->Quench Gel Gel Electrophoresis Quench->Gel Image Fluorescence Imaging Gel->Image IC50 IC50 Calculation Image->IC50

Figure 3: Workflow for HIV-1 RT inhibition assay.
In Vitro Resistance Selection Assay

Objective: To identify the genetic pathways to this compound resistance in cell culture.

Methodology:

  • Cell Culture and Virus: A suitable cell line, such as MT4-GFP cells, is used.[5][11] Cells are infected with wild-type HIV-1 at a low multiplicity of infection (MOI).[5][11]

  • Drug Escalation: The infected cells are cultured in the presence of escalating concentrations of this compound, starting from the 95% effective concentration (EC95).[5][11]

  • Monitoring Viral Replication: Viral replication is monitored, for example, by observing the expression of a reporter gene like green fluorescent protein (GFP).[5]

  • Virus Passage: When viral breakthrough is observed at a given drug concentration, the culture supernatant is harvested and used to infect fresh cells with a higher concentration of this compound.[5]

  • Genotypic Analysis: The proviral DNA from resistant cell cultures is sequenced to identify mutations in the reverse transcriptase gene.

Structural Basis of Inhibition

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of this compound in complex with HIV-1 RT and a DNA template-primer.[12][13] These structures reveal the precise interactions of this compound within the NNIBP and the resulting conformational changes in the enzyme.

The binding of this compound repositions key residues in the NNIBP, leading to a distortion of the "primer grip" and the YMDD motif, which are critical for the correct positioning of the template-primer and the incoming dNTP.[12] This structural disruption provides a molecular explanation for the potent inhibition of RT's polymerase activity.

Conclusion

This compound is a highly effective NNRTI with a mechanism of action centered on the allosteric inhibition of HIV-1 reverse transcriptase. Its potent activity against both wild-type and common NNRTI-resistant strains of HIV-1 is supported by extensive biochemical and virological data. The unique resistance profile of this compound, characterized by a high genetic barrier to the development of clinically significant resistance, underscores its importance in the current landscape of antiretroviral therapy. The detailed understanding of its mechanism of action, as elucidated by structural and functional studies, provides a solid foundation for its clinical use and for the future design of next-generation antiretroviral agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Binding Site of Doravirine on HIV-1 Reverse Transcriptase

This technical guide provides a comprehensive overview of the molecular interactions between the non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound and its target, the HIV-1 reverse transcriptase (RT). It details the binding site, quantitative metrics of inhibition, the impact of resistance mutations, and the experimental protocols used for its characterization.

Introduction: Mechanism of Action

This compound is a potent, next-generation pyridinone NNRTI used in the treatment of HIV-1 infection.[1][2][3] Like other drugs in its class, this compound functions as an allosteric, non-competitive inhibitor of HIV-1 RT.[1][4] It binds to a distinct, hydrophobic pocket on the enzyme, approximately 10 Å away from the polymerase active site.[1][5][6] This binding induces a conformational change in the reverse transcriptase, disrupting the catalytic site and inhibiting the conversion of the viral RNA genome into DNA, thereby halting the viral replication process.[1][4] this compound does not inhibit human cellular DNA polymerases α, β, and γ.[2][7]

The NNRTI Binding Pocket and this compound Interaction

This compound binds to the NNRTI binding pocket (NNIBP) located within the p66 subunit of the RT heterodimer.[1][8] This pocket is primarily hydrophobic. Structural studies, including cryo-electron microscopy (cryo-EM), have elucidated the interactions between this compound and the amino acid residues lining this pocket.[9][10][11] The binding of this compound alters the positioning of key structural elements of the RT, such as the "primer grip," which ultimately places the enzyme in a non-productive state for DNA synthesis.[10][11]

While specific residue interactions are determined through high-resolution structural data (e.g., PDB code: 4NCG), the binding generally involves a network of hydrophobic and polar contacts with residues that are critical for the pocket's integrity and the inhibitor's efficacy.[8]

cluster_RT HIV-1 Reverse Transcriptase (p66 Subunit) cluster_Pocket NNRTI Binding Pocket Tyr181 Tyr181 Tyr188 Tyr188 Pro225 Pro225 Phe227 Phe227 Trp229 Trp229 Leu234 Leu234 Tyr318 Tyr318 Val106 Val106 Lys101 Lys101 Lys103 Lys103 This compound This compound This compound->Tyr181 Binding Interactions (Hydrophobic, van der Waals) This compound->Tyr188 Binding Interactions (Hydrophobic, van der Waals) This compound->Pro225 Binding Interactions (Hydrophobic, van der Waals) This compound->Phe227 Binding Interactions (Hydrophobic, van der Waals) This compound->Trp229 Binding Interactions (Hydrophobic, van der Waals) This compound->Leu234 Binding Interactions (Hydrophobic, van der Waals) This compound->Tyr318 Binding Interactions (Hydrophobic, van der Waals) This compound->Val106 Binding Interactions (Hydrophobic, van der Waals) This compound->Lys101 Binding Interactions (Hydrophobic, van der Waals) This compound->Lys103 Binding Interactions (Hydrophobic, van der Waals)

Caption: Conceptual diagram of this compound within the NNRTI binding pocket of HIV-1 RT.

Quantitative Analysis of this compound Activity

This compound's potency has been quantified against both wild-type (WT) HIV-1 and strains carrying common NNRTI resistance-associated mutations (RAMs). Its unique profile is highlighted by its retained activity against mutants like K103N and Y181C.[12][13][14][15]

Parameter Virus Strain Value Conditions Reference
EC50 HIV-1 Subtypes A, B, C, etc.0.6 nM to 10 nMIn vitro cell culture[1]
IC50 Wild-Type HIV-112 nM100% Normal Human Serum (NHS)[15]
IC50 K103N Mutant21 nM100% NHS[15]
IC50 Y181C Mutant31 nM100% NHS[15]
IC50 K103N/Y181C Double Mutant33 nM100% NHS[15]
IC50 E138K Mutant6.2 ± 1.6 nM (Rilpivirine) vs. 1.0 ± 0.27 nM (this compound)Single round infection assay[5]
IC50 Y181I Mutant8.8 ± 0.12 nM (Rilpivirine) vs. 0.63 ± 0.28 nM (this compound)Single round infection assay[5]
Absolute Bioavailability Human~64%Pharmacokinetic study[1][2]
Plasma Protein Binding Human~76%In vitro[15]

Resistance Profile

A key advantage of this compound is its distinct resistance profile compared to other NNRTIs like efavirenz (EFV) and rilpivirine (RPV).[13][16] It was rationally designed to be active against viruses with common NNRTI mutations such as K103N, Y181C, and G190A.[13][14]

However, resistance to this compound can emerge, primarily through a unique pathway. In vitro studies have shown that the V106A or V106M substitution is often the first to be selected.[13][17] Subsequent mutations, such as F227L or L234I, can appear with increasing drug concentrations, leading to higher levels of resistance.[13][18] Despite this, viruses that become resistant to this compound often remain susceptible to efavirenz and rilpivirine, indicating limited cross-resistance.[16][17]

Experimental Protocols

The characterization of this compound's binding site and resistance profile relies on a combination of structural biology, virology, and biochemical assays.

Structural Determination: Cryo-Electron Microscopy (Cryo-EM)

Recent studies have successfully used single-particle cryo-EM to determine the structure of this compound in a ternary complex with HIV-1 RT and a DNA aptamer.[9][10][11]

  • Sample Preparation: A homogenous complex of HIV-1 RT and a high-affinity DNA aptamer is purified using size-exclusion chromatography.[10] this compound is then added in excess to form the RT/DNA/Doravirine ternary complex.

  • Cryo-EM Data Acquisition: The sample is vitrified on EM grids. Data is collected using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: Thousands of particle images are picked, aligned, and classified to generate a high-resolution 3D density map of the complex.

  • Model Building: An atomic model of the complex is built into the cryo-EM map, revealing the precise orientation of this compound within the binding pocket and its interactions with surrounding amino acid residues.[9]

In Vitro Resistance Selection Studies

This method is used to identify the genetic pathways to this compound resistance.

  • Cell Culture: A suitable cell line that is susceptible to HIV-1 infection (e.g., MT4-GFP cells) is used.[17]

  • Viral Passage: The cells are infected with wild-type HIV-1 at a low multiplicity of infection and cultured in the presence of a starting concentration of this compound.

  • Dose Escalation: The virus is serially passaged for multiple weeks. As viral replication becomes detectable (indicating the emergence of resistance), the concentration of this compound is gradually increased.[18]

  • Genotypic Analysis: At various time points, viral RNA is extracted from the culture supernatant. The reverse transcriptase gene is amplified by RT-PCR and sequenced to identify mutations associated with resistance.[17]

Phenotypic Drug Susceptibility Assays

These assays quantify the extent to which specific mutations confer resistance to this compound.

  • Virus Production: Recombinant HIV-1 strains are generated, each containing specific mutations in the reverse transcriptase gene (e.g., V106A, K103N).

  • Infection and Inhibition: Target cells are infected with these viral stocks in parallel in 96-well plates containing serial dilutions of this compound.

  • Quantification of Viral Replication: After a set incubation period, the level of viral replication is measured. This can be done by quantifying a reporter gene (like GFP), measuring the amount of viral p24 antigen in the supernatant via ELISA, or using a chemiluminescent RT activity assay.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each mutant and compared to the IC50 for the wild-type virus. The ratio is reported as the "fold change" in resistance.[14]

cluster_Workflow Experimental Workflow for NNRTI Characterization A In Vitro Resistance Selection (Dose Escalation in Cell Culture) B Genotypic Analysis (RT Gene Sequencing) A->B C Identification of Resistance-Associated Mutations (RAMs) B->C D Site-Directed Mutagenesis (Generation of Mutant Virus) C->D G Structural Studies (Cryo-EM / Crystallography) C->G Inform E Phenotypic Susceptibility Assay (IC50 Determination) D->E F Quantify Fold-Change in Resistance E->F H Elucidate Molecular Basis of Binding and Resistance F->H G->H

Caption: Workflow for characterizing this compound's binding and resistance profile.

Conclusion

The molecular binding of this compound to the HIV-1 reverse transcriptase is a well-characterized allosteric interaction that underpins its potent antiviral activity. Its binding within the NNRTI pocket induces a non-productive enzyme conformation, effectively halting DNA synthesis. Quantitative data confirms its high potency, particularly against common NNRTI-resistant viral strains, which distinguishes it from earlier-generation inhibitors. The primary resistance pathway via the V106 position and the limited cross-resistance with other NNRTIs make this compound a critical component in modern antiretroviral therapy. The combination of structural, virological, and biochemical studies has provided a deep understanding of its mechanism, guiding its clinical application and the ongoing development of future antiretroviral agents.

References

Doravirine: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Developed by Merck & Co., it is available as a single agent (Pifeltro®) and in a fixed-dose combination with lamivudine and tenofovir disoproxil fumarate (Delstrigo®).[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, with a focus on the experimental methodologies used for their determination.

Chemical Structure and Identification

This compound is a pyridinone derivative with the chemical name 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile.[4] Its structure is characterized by a central pyridinone ring, a trifluoromethyl group, and a substituted benzonitrile moiety.

Figure 1. Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile
CAS Number 1338225-97-0
Molecular Formula C₁₇H₁₁ClF₃N₅O₃
Molecular Weight 425.75 g/mol
SMILES String Cn1c(n[nH]c1=O)Cn2ccc(c(c2=O)Oc3cc(cc(c3)Cl)C#N)C(F)(F)F

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development. The key properties of this compound are summarized below, along with the experimental protocols for their determination.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental Method
Melting Point 276-278 °CUSP General Chapter <741> Capillary Method
Solubility Practically insoluble in water. Soluble in DMSO and slightly soluble in Methanol.Equilibrium solubility method
pKa 9.47Potentiometric titration
LogP 2.26Shake-flask method
Experimental Protocols

1. Melting Point Determination (USP <741>)

The melting point of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block and a means of temperature control and measurement.

  • Procedure: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm. The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1 °C/min. The temperature at which the substance is first observed to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

2. Solubility Determination

The solubility of this compound in various solvents is determined using the equilibrium solubility method.

  • Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

3. pKa and LogP Determination

The acid dissociation constant (pKa) and the partition coefficient (LogP) are critical parameters influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

  • pKa Determination (Potentiometric Titration): A solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

  • LogP Determination (Shake-Flask Method): A solution of this compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentrations of this compound in both the n-octanol and water phases are then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

A robust and validated HPLC method is essential for the quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices.

Table 3: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol: HPLC Method Development and Validation

The development and validation of an HPLC method for this compound should be performed according to the International Council for Harmonisation (ICH) guidelines.

  • Method Development: The chromatographic conditions, including the choice of column, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve good resolution, peak shape, and sensitivity for this compound.

  • Validation: The method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products of this compound and to establish the stability-indicating nature of the analytical method.

Table 4: Conditions for Forced Degradation Studies of this compound

Stress ConditionProcedure
Acid Hydrolysis 1 N HCl at 60 °C for 30 minutes
Base Hydrolysis 0.1 N NaOH at room temperature
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Degradation 105 °C for 6 hours
Photolytic Degradation Exposure to UV light (200 watt-hours/m²)
Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Solutions of this compound are subjected to the stress conditions outlined in Table 4.

  • Analysis: The stressed samples are analyzed by the validated HPLC method to separate the degradation products from the parent drug. The peak purity of the this compound peak is assessed using a photodiode array (PDA) detector to ensure that it is free from co-eluting impurities.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[1][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain termination, NNRTIs bind to an allosteric hydrophobic pocket in the p66 subunit of the RT enzyme, approximately 10 Å away from the active site.[4] This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

HIV_Replication_Inhibition cluster_virus HIV-1 Virus cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->Reverse_Transcriptase Allosteric Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound against HIV-1 RT can be determined using a biochemical assay.

  • Materials: Recombinant HIV-1 reverse transcriptase, a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), and a suitable buffer system.

  • Procedure: The assay is performed in a multi-well plate format. Varying concentrations of this compound are pre-incubated with the HIV-1 RT enzyme. The reverse transcription reaction is initiated by the addition of the template-primer and dNTPs. The reaction is allowed to proceed for a defined period at 37 °C and then stopped. The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the RT activity, is then calculated.

Antiviral Activity

This compound demonstrates potent antiviral activity against wild-type HIV-1 and, importantly, maintains activity against common NNRTI-resistant strains, including those with K103N, Y181C, and G190A mutations.[1]

Table 5: Antiviral Activity of this compound against HIV-1

StrainIC₅₀ (nM)
Wild-type12.0 ± 4.4
K103N mutant21
Y181C mutant31
K103N/Y181C mutant33
Experimental Protocol: Cell-Based Antiviral Assay

The antiviral activity of this compound is typically evaluated in cell-based assays using HIV-1 infected cells.

  • Cell Lines: MT-4 cells or peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Procedure: The cells are infected with a known amount of HIV-1. The infected cells are then incubated with serial dilutions of this compound. After a defined incubation period (e.g., 3-5 days), the extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The EC₅₀ value, which is the concentration of this compound that inhibits 50% of viral replication, is then calculated.

Conclusion

This compound is a significant advancement in the treatment of HIV-1 infection, offering a potent and well-tolerated option with a favorable resistance profile. This technical guide has provided a detailed overview of its chemical structure and physicochemical properties, along with the experimental methodologies used for their characterization. A thorough understanding of these fundamental aspects is crucial for researchers and professionals involved in the ongoing development and optimization of antiretroviral therapies.

References

Initial Studies on the Safety and Tolerability Profile of Doravirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Doravirine is a novel, non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infection.[1] It is approved for use in combination with other antiretroviral agents for adults and adolescents with HIV-1.[2] This technical guide provides an in-depth analysis of the initial safety and tolerability profile of this compound, drawing upon data from key Phase 3 clinical trials. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[3][4] It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity.[1] This mechanism effectively halts viral replication within the host cell.[1] A key advantage of this compound is its flexible binding to the reverse transcriptase enzyme, which allows it to remain effective against common mutations that confer resistance to other NNRTIs.[1]

This compound Mechanism of Action cluster_0 HIV-1 Replication Cycle cluster_1 This compound Intervention HIV-1 RNA HIV-1 RNA Reverse Transcriptase Reverse Transcriptase HIV-1 RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Inhibited RT Inactive Reverse Transcriptase Host Cell DNA Integration Host Cell DNA Integration Viral DNA->Host Cell DNA Integration Leads to This compound This compound This compound->Reverse Transcriptase Allosterically binds to This compound->Reverse Transcriptase

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

Key Clinical Trial Methodologies

The primary safety and tolerability data for this compound originate from three pivotal Phase 3 clinical trials: DRIVE-FORWARD, DRIVE-AHEAD, and DRIVE-SHIFT. These studies were multicenter, randomized, and active comparator-controlled.[5][6]

DRIVE-FORWARD (NCT02275780)

This was a double-blind, non-inferiority trial that evaluated treatment-naïve adults with HIV-1.[7][8] Participants were randomized 1:1 to receive either this compound (100 mg once daily) or ritonavir-boosted darunavir (DRV+r; 800 mg/100 mg once daily).[8] Both arms received the medication in combination with investigator-selected nucleoside reverse transcriptase inhibitors (NRTIs), either emtricitabine/tenofovir disoproxil fumarate (FTC/TDF) or abacavir/lamivudine (ABC/3TC).[7] The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <50 copies/mL at week 48.[7] Safety assessments included adverse events and changes in laboratory parameters.[6]

DRIVE-FORWARD Trial Workflow cluster_workflow DRIVE-FORWARD Experimental Design start Screening: Treatment-Naïve Adults HIV-1 RNA ≥1000 copies/mL randomization Randomization (1:1) start->randomization armA Arm A: This compound (100 mg) + 2 NRTIs randomization->armA armB Arm B: Darunavir/r (800/100 mg) + 2 NRTIs randomization->armB analysis48 Primary Endpoint Analysis (Week 48) armA->analysis48 armB->analysis48 analysis96 Extended Analysis (Week 96) analysis48->analysis96 ole Open-Label Extension (Optional Switch to this compound) analysis96->ole

Caption: Workflow for the DRIVE-FORWARD clinical trial.
DRIVE-AHEAD (NCT02403674)

This multicenter, double-blind, randomized, active comparator-controlled trial also focused on treatment-naïve adults with HIV-1.[6][9] The study compared a fixed-dose combination of this compound/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF) with efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF).[6] Key safety endpoints included the assessment of neuropsychiatric adverse events and changes in fasting lipid profiles.[10]

DRIVE-AHEAD Trial Workflow cluster_workflow DRIVE-AHEAD Experimental Design start Screening: Treatment-Naïve Adults HIV-1 RNA ≥1000 copies/mL randomization Randomization (1:1) start->randomization armA Arm A: This compound/3TC/TDF randomization->armA armB Arm B: Efavirenz/FTC/TDF randomization->armB analysis48 Primary Endpoint Analysis (Week 48) armA->analysis48 armB->analysis48 analysis96 Extended Analysis (Week 96) analysis48->analysis96 ole Open-Label Extension (Optional Switch to DOR/3TC/TDF) analysis96->ole

Caption: Workflow for the DRIVE-AHEAD clinical trial.
DRIVE-SHIFT (NCT02397096)

This was a randomized, open-label trial that assessed the efficacy and safety of switching to a this compound-based regimen in virologically suppressed adults with HIV-1.[2][11] Participants were randomized to either switch to a this compound-based fixed-dose combination immediately or after 24 weeks.[12] The study evaluated the maintenance of viral suppression and the overall safety profile following the switch.[2]

DRIVE-SHIFT Trial Workflow cluster_workflow DRIVE-SHIFT Experimental Design start Screening: Virologically Suppressed Adults (on stable ART) randomization Randomization start->randomization isg Immediate Switch Group (ISG): Switch to DOR-based FDC on Day 1 randomization->isg dsg Delayed Switch Group (DSG): Continue Baseline Regimen randomization->dsg analysis48 Primary Endpoint Analysis (Week 48) isg->analysis48 switch24 Switch to DOR-based FDC (Week 24) dsg->switch24 switch24->analysis48 analysis144 Extended Analysis (Week 144) analysis48->analysis144

Caption: Workflow for the DRIVE-SHIFT clinical trial.

Quantitative Safety and Tolerability Data

The following tables summarize the key safety and tolerability findings from the initial Phase 3 trials of this compound.

Table 1: Adverse Events (AEs) and Discontinuations in Treatment-Naïve Patients (Week 96)
MetricDRIVE-FORWARDDRIVE-AHEAD
Treatment Arm DOR + 2 NRTIs DRV/r + 2 NRTIs
Frequency of any AE 84.6%82.8%
Serious AEs 5-7%~8%
Discontinuation due to AEs 3%7%
Drug-related Serious AEs (Week 192) <1% (n=2/550)Not Applicable
Discontinuation due to drug-related AEs (Week 192) 1% (n=3/550)Not Applicable

Data compiled from multiple sources.[6][11][13][14]

Table 2: Common Adverse Reactions (All Grades, ≥5% in any group)
Adverse ReactionDRIVE-FORWARD (DOR)DRIVE-FORWARD (DRV/r)DRIVE-AHEAD (DOR/3TC/TDF)DRIVE-AHEAD (EFV/FTC/TDF)
Nausea12%13%7%9%
Headache10%9%6%7%
Diarrhea8%19%6%8%
DizzinessNot specifiedNot specified9%37%
Sleep Disorders/DisturbancesNot specifiedNot specified12%26%
Altered SensoriumNot specifiedNot specified4%8%
Abnormal DreamsNot specifiedNot specified5%5%
Fatigue6%5%5%6%
Abdominal Pain5%5%3%4%

Data compiled from multiple sources.[11][14][15][16][17]

Table 3: Mean Change from Baseline in Fasting Lipids (Week 48)
Lipid Parameter (mg/dL)DRIVE-FORWARD (DOR)DRIVE-FORWARD (DRV/r)
LDL-Cholesterol-4.6+9.5
Non-HDL-Cholesterol-5.4+13.7

Data compiled from a single source.[11]

Summary of Safety and Tolerability Profile

Initial studies consistently demonstrate that this compound has a favorable safety and tolerability profile.[5][6]

  • General Tolerability : The frequency of adverse events with this compound was comparable to or lower than that of comparator arms, including ritonavir-boosted darunavir and efavirenz.[14] Discontinuation rates due to adverse events were low in the this compound arms.[11]

  • Neuropsychiatric Profile : Compared to efavirenz, this compound was associated with significantly fewer neuropsychiatric adverse events, particularly dizziness, sleep disorders, and altered sensorium.[14]

  • Lipid Profile : this compound demonstrated a superior lipid profile compared to ritonavir-boosted darunavir, with notable reductions in LDL and non-HDL cholesterol from baseline.[11][18]

  • Long-Term Safety : The favorable safety profile observed at 48 and 96 weeks was maintained through 192 weeks in open-label extension studies.[5][13] Serious drug-related adverse events and discontinuations due to such events were rare in the long term.[6][13]

  • Renal and Bone Profile : Participants on this compound showed small decreases in estimated glomerular filtration rates, with no discontinuations due to increased creatinine or renal adverse events.[6][13] The impact on bone density was also a point of observation, particularly when co-administered with tenofovir disoproxil fumarate.[13]

  • Other Laboratory Abnormalities : Increases in liver transaminases (ALT and AST) have been reported, though elevations greater than 5 times the upper limit of normal were infrequent.[15]

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Doravirine in T-cells

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Doravirine (DOR) is a novel, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] Its efficacy is contingent upon achieving sufficient intracellular concentrations within target cells, primarily CD4+ T-lymphocytes, to effectively inhibit viral replication. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular pharmacokinetics, focusing on its mechanisms of uptake and subsequent metabolic pathways. We consolidate quantitative data from key studies, detail relevant experimental methodologies, and present visual workflows and pathways to offer a thorough resource for the scientific community.

Cellular Uptake of this compound in T-Cells

The entry of this compound into its target T-cells is a critical first step for its antiretroviral activity. In vitro and clinical studies have elucidated the primary mechanisms governing this process.

Primary Uptake Mechanism: Passive Diffusion

Studies indicate that this compound possesses good passive permeability.[2][3] The primary mechanism for its entry into cells, including lymphocytes, is believed to be passive diffusion across the cell membrane. This is supported by findings that active transport mechanisms are unlikely to play a significant role in its overall disposition.[1] In vitro studies using cryopreserved human hepatocytes showed that a cocktail of transport inhibitors only minimally reduced this compound uptake, suggesting passive permeability is the major driver.[1]

Role of Membrane Transporters

While passive diffusion is dominant, the role of efflux and uptake transporters has been investigated to assess potential drug-drug interactions and resistance mechanisms.

  • P-glycoprotein (P-gp) : this compound has been identified as a P-gp substrate in vitro.[2][4][5] However, clinical data suggest that P-gp efflux does not significantly limit this compound's absorption or contribute to its elimination, likely due to its high permeability overcoming the efflux activity.[2][4][5]

  • Uptake Transporters : this compound is not a substrate of the breast cancer resistance protein (BCRP) or major hepatic uptake transporters like organic anion transporting polypeptide 1B1 (OATP1B1) or OATP1B3.[1][6] This reduces the likelihood of drug interactions with modulators of these transporters.

The diagram below illustrates the predominant mechanism of this compound's entry into a T-cell.

Cellular_Uptake cluster_membrane T-Cell Membrane MembraneTop MembraneTop MembraneBottom MembraneBottom Extracellular Extracellular Space (this compound) Intracellular Intracellular Space (T-Cell) (this compound) Extracellular->Intracellular Passive Permeability (Major Pathway) Intracellular->Extracellular P-gp Efflux (Minor Role)

Caption: Cellular uptake of this compound into T-cells.
Intracellular Accumulation

Quantitative analysis of this compound concentrations within peripheral blood mononuclear cells (PBMCs), which include T-cells, provides insight into its accumulation at the site of action. A clinical study measured both plasma and intracellular drug levels in patients on this compound-containing regimens.[7][8]

ParameterValue (ng/mL)IC/Plasma RatioReference
Overall this compound Plasma Concentration 768.5 (609.0 - 927.0)-[8]
Overall this compound Intracellular (IC) Concentration 1146.7 (875.9 - 1417.6)-[8]
IC/Plasma Ratio -1.479 (1.256 - 1.702)[7][8]
Data presented as median (95% Confidence Interval).

The data indicate that this compound accumulates in PBMCs at concentrations approximately 50% higher than in plasma, with an IC/plasma ratio of about 1.5.[7][8] This suggests efficient penetration into its target cells. Interestingly, one study found an inverse correlation between this compound's intracellular concentration and CD4+ T-cell count.[9]

Metabolism of this compound

The elimination of this compound is primarily driven by metabolism, rather than renal excretion of the unchanged drug.[10]

Primary Metabolic Pathway

In vitro and in vivo studies have consistently shown that this compound is a low-clearance drug primarily eliminated through oxidative metabolism.[2][6]

  • Enzymes Involved : The metabolism is mediated predominantly by the cytochrome P450 enzyme CYP3A4 , with a minor contribution from CYP3A5 .[1][2][6] Kinetic studies indicate that CYP3A4 has an approximately 20-fold higher catalytic efficiency for this compound metabolism compared to CYP3A5.[1] This metabolism occurs mainly in the liver and intestine.[1]

  • Major Metabolite : The principal product of this oxidative process is the metabolite M9 , which results from the oxidation of the triazolone ring of the this compound molecule.[4][6] In human mass balance studies, M9 was the most abundant metabolite detected in plasma, accounting for 12.9% of the total circulating drug-related material.[2][5][6]

It is important to note that these metabolic processes describe the systemic clearance of the drug and are not specific to T-cells. The metabolic activity within T-cells themselves is considered negligible compared to the high capacity of the liver.

Metabolism_Pathway This compound This compound Metabolite_M9 M9 (Oxidative Metabolite) Enzymes CYP3A4 (Major) CYP3A5 (Minor) This compound->Enzymes Enzymes->Metabolite_M9 Location Primarily in Liver Enzymes->Location

Caption: Primary metabolic pathway of this compound.

Experimental Protocols

The characterization of this compound's cellular uptake and metabolism relies on specialized in vitro and clinical methodologies.

Quantification of Intracellular this compound in PBMCs

This protocol outlines the methodology used in clinical studies to determine intracellular drug concentrations in patients.[8][9]

  • Sample Collection : Whole blood samples are collected from patients at specified time points after drug administration (e.g., 12 or 24 hours post-dose).

  • PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, often using CPT Vacutainers containing a density gradient medium and an anticoagulant.

  • Cell Counting and Sizing : Isolated PBMCs are washed, and the total cell number and mean cell volume are determined using an automated cell counter. This is crucial for normalizing the drug amount to a specific number of cells.

  • Drug Extraction : The intracellular drug is extracted from a known number of cells. This typically involves cell lysis using a solvent like methanol, followed by protein precipitation and centrifugation to separate the drug-containing supernatant.

  • Concentration Measurement : The concentration of this compound in the cell lysate (and in parallel-processed plasma samples) is quantified using a validated Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method.

  • Calculation : The intracellular concentration is calculated by dividing the total amount of drug measured in the lysate by the total volume of the cells from which it was extracted.

Experimental_Workflow cluster_protocol Protocol for Intracellular Concentration Measurement A 1. Collect Patient Blood Sample B 2. Isolate PBMCs via Density Gradient Centrifugation A->B C 3. Wash and Count Cells (Automated Cell Counter) B->C D 4. Cell Lysis and Protein Precipitation C->D E 5. Centrifuge to Collect Supernatant (Lysate) D->E F 6. Quantify this compound via UHPLC-MS/MS E->F G 7. Calculate Intracellular Concentration (ng/10^6 cells) F->G

Caption: Experimental workflow for IC drug measurement.
In Vitro Assessment of Drug Transport

To determine if a compound is a substrate for a specific transporter (e.g., P-gp, OATP1B1), stably transfected cell lines are commonly used.[1]

  • Cell Culture : Cells engineered to overexpress a specific transporter (e.g., HEK293-OATP1B1) and corresponding control cells (mock-transfected) are cultured.

  • Uptake Assay : The cells are incubated with a solution containing the drug (e.g., this compound) at a set concentration and temperature (37°C) for various time points.

  • Analysis : After incubation, the cells are washed and lysed. The amount of intracellular drug is quantified via LC-MS/MS.

  • Interpretation : A significantly higher accumulation of the drug in the transporter-expressing cells compared to control cells indicates it is a substrate. Conversely, similar uptake levels suggest it is not a substrate.[1]

In Vitro Assessment of Drug Metabolism

The enzymes responsible for metabolizing a drug are typically identified using human liver-derived systems.[1]

  • System Preparation : The assay uses either human liver microsomes (which contain a mixture of CYP enzymes) or individual recombinant human CYP enzymes.

  • Incubation : this compound is incubated with the enzyme system and necessary co-factors (e.g., NADPH).

  • Metabolite Identification : Following incubation, the mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites (like M9).

  • Enzyme Kinetics : By varying the drug concentration, key kinetic parameters such as Km and Vmax can be determined for each enzyme, allowing for a calculation of their relative catalytic efficiencies.[1]

Conclusion

The cellular pharmacology of this compound is characterized by two key features: efficient cellular entry and systemic metabolic clearance. Its uptake into target T-cells is dominated by passive diffusion , leading to intracellular concentrations that are modestly higher than those in plasma. This process appears largely independent of major drug uptake transporters. The primary route of elimination for this compound is hepatic metabolism , driven almost entirely by CYP3A4 , which converts it to the main oxidative metabolite, M9. A thorough understanding of these pathways is essential for predicting drug efficacy, anticipating potential drug-drug interactions, and guiding the development of future antiretroviral agents.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Analysis of Doravirine in Tablet Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Doravirine in pharmaceutical tablet formulations. The described protocol provides a simple, accurate, and precise method suitable for routine quality control and assay of this compound. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The accurate determination of this compound in its tablet dosage form is crucial for ensuring product quality and therapeutic efficacy. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials

A standard HPLC system equipped with a UV detector is required. The specifics of the columns and reagents used in the development of this method are detailed below.

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector is suitable.[1][2]

  • Chromatographic Column: A C18 stationary phase is used for separation.[1][2][3] Specific examples include:

    • Agilent C18 (150 x 4.6 mm, 5µm)[1]

    • Dionex C18 (250 x 4.6mm, 5µ)[3]

    • Shim-Pack Solar C18 (250mm x 4.6mm, 5µm)[2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Water (HPLC grade)

    • Orthophosphoric acid (AR grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2Condition 3
Stationary Phase Agilent C18 (150 x 4.6 mm, 5µm)[1]Dionex C18 (250 x 4.6mm, 5µ)[3]Shim-Pack Solar C18 (4.6x250mm, 5µm)[2]
Mobile Phase 0.01N Potassium dihydrogen phosphate and Acetonitrile (60:40 v/v)[1]Methanol and 0.05M Potassium dihydrogen phosphate (40:60% v/v)[3]Acetonitrile and Water (60:40% v/v)[2]
Flow Rate 1.0 mL/min[1]1.5 mL/min[3]1.0 mL/min[2]
Detection Wavelength 210 nm[1]306 nm[3]324 nm[2]
Injection Volume 10 µLNot SpecifiedNot Specified
Column Temperature AmbientAmbientAmbient
Retention Time 2.379 min[1]5.24 min[3]4.920 min[2]
Preparation of Solutions
  • Condition 1: Prepare a 0.01N solution of potassium dihydrogen phosphate. Mix this solution with acetonitrile in a 60:40 v/v ratio.[1]

  • Condition 2: Prepare a 0.05M solution of potassium dihydrogen phosphate. Mix this solution with methanol in a 60:40 v/v ratio.[3]

  • Condition 3: Mix acetonitrile and water in a 60:40% v/v ratio.[2]

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes prior to use.

Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent (Methanol:Water 50:50 v/v) and sonicate for 10 minutes to dissolve.[1] Make up the volume to the mark with the diluent to obtain a concentration of 1000 µg/mL.[1]

From the standard stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the diluent to obtain a final concentration of 100 µg/mL.[1]

Weigh and powder not fewer than ten tablets. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 25 minutes to ensure complete dissolution of the active ingredient.[1] Cool the solution to room temperature and make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter. This will result in a stock solution of 1000 µg/mL.[1] From this filtered solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the diluent to obtain a final concentration of 100 µg/mL.[1]

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult (Condition 1)Result (Condition 2)Result (Condition 3)
Linearity Range 25-150 µg/mL[1]200-600 µg/mL[3]Not Specified
Correlation Coefficient (r²) 0.999[1]0.999[3]Not Specified
Accuracy (% Recovery) 100.13%[1]Not Specified98.56% (as % purity)[2]
Precision (%RSD) < 2%[1]Not SpecifiedNot Specified
LOD 0.06 µg/mL[1]Not SpecifiedNot Specified
LOQ 0.18 µg/mL[1]Not SpecifiedNot Specified
Tailing Factor < 2[1]Not Specified1.142[2]
Theoretical Plates > 2000[1]Not Specified5349[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound in tablet formulations.

Doravirine_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Mobile Phase Preparation & Degassing hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile->hplc_system prep_std_stock Standard Stock Solution (1000 µg/mL) prep_std_work Working Standard Solution (100 µg/mL) prep_std_stock->prep_std_work system_suitability System Suitability Test (Inject Standard) prep_std_work->system_suitability prep_sample_stock Sample Stock Solution (1000 µg/mL) prep_sample_work Working Sample Solution (100 µg/mL) prep_sample_stock->prep_sample_work analysis Inject Standard & Sample Solutions prep_sample_work->analysis hplc_system->system_suitability system_suitability->analysis If passes data_acq Data Acquisition (Chromatograms) analysis->data_acq quantification Quantification (Peak Area Comparison) data_acq->quantification report Generate Report (% Assay) quantification->report

Caption: Workflow for this compound Tablet Analysis.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the routine analysis of this compound in tablet dosage forms. The method's validation in accordance with ICH guidelines ensures its suitability for quality control laboratories. The clear separation of this compound with no interference from common tablet excipients confirms the specificity of the method.

References

Application Notes and Protocols for Determining Doravirine IC50 Values Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), causing a conformational change that inhibits the synthesis of viral DNA.[1] A key parameter for characterizing the antiviral potency of this compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro. This document provides detailed protocols for two common cell-based assays used to determine the IC50 values of this compound: the MT-4 cell-based assay with an MTT readout and a pseudovirus-based assay using a luciferase reporter system.

Mechanism of Action of this compound

This compound is an allosteric inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not compete with nucleoside triphosphates. Instead, it binds to a non-active site of the enzyme, inducing a conformational change that disrupts the catalytic activity of the polymerase.[1] This mechanism of action is effective against wild-type HIV-1 and certain NNRTI-resistant strains.

HIV_RNA HIV-1 RNA Genome RT Reverse Transcriptase (RT) HIV_RNA->RT template Viral_DNA Viral DNA Synthesis RT->Viral_DNA catalyzes This compound This compound Binding_Pocket NNRTI Binding Pocket This compound->Binding_Pocket binds to Binding_Pocket->RT part of Inhibition Inhibition Binding_Pocket->Inhibition leads to Inhibition->Viral_DNA blocks

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation: this compound IC50 and Cytotoxicity Values

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against wild-type (WT) and various NNRTI-resistant HIV-1 strains, as well as its 50% cytotoxic concentration (CC50) in relevant cell lines. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

HIV-1 Strain/Cell LineIC50 (nM)CC50 (µM)Selectivity Index (SI)Reference(s)
Wild-Type (WT) 12>100 (MT-4)>8333[2]
K103N21>100 (MT-4)>4762[2]
Y181C31>100 (MT-4)>3226[2]
K103N/Y181C33>100 (MT-4)>3030[2]
L100I1.14 ± 0.2Not ReportedNot Reported[3]
H221Y2-5Not ReportedNot Reported[3]
Y188L>100Not ReportedNot Reported[3]
E138KModest decrease in susceptibilityNot ReportedNot Reported[3]
M230L>100Not ReportedNot Reported[3]
K103N/P225H>100Not ReportedNot Reported[3]
V106A/G190A/F227L>100Not ReportedNot Reported[3]
MT-4 cells ->100-[1]
TZM-bl cells -Not specified-
HEK293T cells -Not specified-

Note: Specific CC50 values for this compound in TZM-bl and HEK293T cells were not available in the searched literature. Researchers should determine these values concurrently with IC50 experiments to accurately calculate the Selectivity Index.

Experimental Protocols

MT-4 Cell-Based Assay for this compound IC50 Determination

This protocol describes the determination of this compound's IC50 value in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, using the MTT assay to measure cell viability as an indicator of viral cytopathic effect.

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., IIIB)

  • This compound

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Prep_Cells Prepare MT-4 cell suspension Seed_Cells Seed MT-4 cells into 96-well plate Prep_Cells->Seed_Cells Prep_Drug Prepare serial dilutions of this compound Add_Drug Add this compound dilutions to wells Prep_Drug->Add_Drug Seed_Cells->Add_Drug Infect_Cells Infect cells with HIV-1 Add_Drug->Infect_Cells Incubate Incubate for 4-5 days Infect_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for the MT-4 cell-based assay.

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have high viability (>95%). Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells) to each well of a 96-well plate.

    • Include cell control wells (cells only, no virus, no drug), virus control wells (cells and virus, no drug), and experimental wells.

    • Add 50 µL of the diluted this compound to the experimental wells. Add 50 µL of medium to the control wells.

  • Infection: Add 50 µL of a pre-titered HIV-1 stock to the virus control and experimental wells to achieve a multiplicity of infection (MOI) that results in 80-90% cell death in the virus control wells after 4-5 days.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until the viral cytopathic effect is evident in the virus control wells.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = [(Absorbance of experimental well - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Pseudovirus-Based Assay for this compound IC50 Determination

This assay utilizes single-round infectious pseudoviruses carrying an HIV-1 envelope protein and a luciferase reporter gene. The IC50 is determined by measuring the reduction in luciferase activity in the presence of this compound.

  • HEK293T cells (for pseudovirus production)

  • TZM-bl cells (for infectivity assay)

  • HIV-1 envelope expression plasmid (wild-type or mutant)

  • HIV-1 backbone plasmid (env-deleted, with luciferase reporter gene)

  • Transfection reagent

  • This compound

  • DMEM supplemented with 10% FBS and antibiotics

  • 96-well white, solid-bottom microtiter plates

  • Luciferase assay reagent

  • Luminometer

cluster_production Pseudovirus Production cluster_assay Infectivity Assay cluster_readout Readout cluster_analysis Data Analysis Transfect Co-transfect HEK293T cells with Env and backbone plasmids Harvest Harvest pseudovirus-containing supernatant Transfect->Harvest Titer Titer the pseudovirus stock Harvest->Titer Add_Virus Add pseudovirus to wells Titer->Add_Virus Seed_Cells Seed TZM-bl cells into 96-well plate Add_Drug Add this compound dilutions Seed_Cells->Add_Drug Add_Drug->Add_Virus Incubate Incubate for 48 hours Add_Virus->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Read_Luminescence Read luminescence Lyse_Cells->Read_Luminescence Calculate_Inhibition Calculate percent inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Figure 3: Experimental workflow for the pseudovirus-based assay.

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 envelope expression plasmid and the env-deleted backbone plasmid using a suitable transfection reagent.

    • Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titer the pseudovirus stock on TZM-bl cells to determine the appropriate dilution for the infectivity assay.

  • Infectivity Assay:

    • Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the culture medium from the TZM-bl cells and add the this compound dilutions.

    • Add the pre-titered pseudovirus to each well. Include virus control wells (cells and virus, no drug) and cell control wells (cells only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.

    • Add the luciferase substrate to each well.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration using the following formula: % Inhibition = [1 - (RLU of experimental well - RLU of cell control) / (RLU of virus control - RLU of cell control)] x 100 (RLU = Relative Light Units)

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Cytotoxicity Assay (MTT)

This protocol is for determining the CC50 of this compound, which is essential for calculating the Selectivity Index.

  • The same cell line used for the antiviral assay (e.g., MT-4, TZM-bl, or HEK293T)

  • This compound

  • Culture medium appropriate for the cell line

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Prep_Cells Prepare cell suspension Seed_Cells Seed cells into 96-well plate Prep_Cells->Seed_Cells Prep_Drug Prepare serial dilutions of this compound Add_Drug Add this compound dilutions to wells Prep_Drug->Add_Drug Seed_Cells->Add_Drug Incubate Incubate for the same duration as the antiviral assay Add_Drug->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_CC50 Determine CC50 value Plot_Curve->Determine_CC50

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include cell control wells with no drug.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.

  • MTT Assay: Follow steps 6 and 7 of the MT-4 cell-based assay protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of experimental well / Absorbance of cell control) x 100

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the CC50 value from the resulting dose-response curve.

Conclusion

The provided protocols offer robust and reliable methods for determining the IC50 values of this compound against HIV-1. The choice between the MT-4 cell-based assay and the pseudovirus-based assay will depend on the specific research question, available resources, and the desired throughput. For a comprehensive characterization of this compound's antiviral profile, it is recommended to determine its IC50 against a panel of clinically relevant NNRTI-resistant mutants and to assess its cytotoxicity in the cell lines used for the antiviral assays to establish a reliable Selectivity Index.

References

Application Notes and Protocols for Evaluating Doravirine Efficacy in Treatment-Naive HIV-1 Patients

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the design and implementation of clinical trials to evaluate the efficacy and safety of Doravirine in treatment-naive adult patients with HIV-1 infection. The information is primarily based on the pivotal Phase 3 clinical trials, DRIVE-FORWARD and DRIVE-AHEAD.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme.[1][2][3] It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the catalytic site.[2] This non-competitive inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle, thereby halting the spread of the virus.[1][2][4] this compound has shown efficacy against common NNRTI-resistant HIV-1 variants in vitro.

cluster_cell Host CD4+ T-Cell HIV_Virus HIV-1 Virus Viral_RNA Viral RNA HIV_Virus->Viral_RNA Viral Entry & Uncoating Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->Reverse_Transcriptase Inhibition

Diagram 1: Mechanism of Action of this compound.

Clinical Trial Design: Phase 3 Studies (DRIVE-FORWARD & DRIVE-AHEAD)

The efficacy and safety of this compound in treatment-naive HIV-1 infected adults were primarily established in two large, randomized, double-blind, active-controlled, non-inferiority Phase 3 clinical trials: DRIVE-FORWARD and DRIVE-AHEAD.[5][6]

DRIVE-FORWARD Trial: This study compared the efficacy and safety of this compound (100 mg once daily) with ritonavir-boosted darunavir (DRV+r), each in combination with two nucleoside reverse transcriptase inhibitors (NRTIs), either emtricitabine/tenofovir disoproxil fumarate (FTC/TDF) or abacavir/lamivudine (ABC/3TC).[5][7][8]

DRIVE-AHEAD Trial: This trial evaluated a fixed-dose combination of this compound/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF) against efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF).[5]

Participant Population

The trials enrolled treatment-naive adults with HIV-1 infection. Key inclusion criteria included:

  • Age ≥ 18 years.

  • Plasma HIV-1 RNA ≥ 1000 copies/mL at screening.[5][8]

  • No prior antiretroviral therapy.[5][8]

  • No known resistance to the study drugs.[5]

  • Creatinine clearance ≥ 50 mL/min.[5]

Study Endpoints
  • Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA < 50 copies/mL at Week 48.[7]

  • Secondary Efficacy Endpoints: The proportion of participants with HIV-1 RNA < 50 copies/mL at Week 96, and the change from baseline in CD4+ T-cell count.[7][9]

  • Safety Endpoints: Evaluation of adverse events and changes in fasting serum lipid profiles.[7]

cluster_workflow Clinical Trial Workflow cluster_this compound This compound Arm cluster_comparator Comparator Arm Screening Screening & Enrollment (Treatment-Naive Adults) Randomization Randomization (1:1) Screening->Randomization Doravirine_Tx This compound (100mg QD) + 2 NRTIs Randomization->Doravirine_Tx Comparator_Tx Active Comparator (e.g., DRV+r or EFV-based regimen) + 2 NRTIs Randomization->Comparator_Tx Follow_Up Follow-Up Visits (Weeks 48, 96, etc.) Doravirine_Tx->Follow_Up Comparator_Tx->Follow_Up Primary_Endpoint Primary Endpoint Assessment (Week 48) HIV-1 RNA < 50 copies/mL Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary & Safety Endpoint Assessment (Throughout the study) Follow_Up->Secondary_Endpoint Data_Analysis Data Analysis (Non-inferiority) Primary_Endpoint->Data_Analysis Secondary_Endpoint->Data_Analysis

Diagram 2: Experimental Workflow for this compound Phase 3 Trials.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the DRIVE-FORWARD and a pooled analysis of DRIVE-FORWARD and DRIVE-AHEAD trials.

Table 1: Baseline Characteristics of Study Participants
CharacteristicDRIVE-FORWARD: this compound Arm (n=383)DRIVE-FORWARD: DRV+r Arm (n=383)
Median Age (years) 3232
Male (%) 8688
Median CD4+ T-cell count (cells/mm³) 422415
HIV-1 RNA >100,000 copies/mL (%) 2220

Data from the DRIVE-FORWARD trial.[8]

Table 2: Efficacy Outcomes
OutcomeDRIVE-FORWARD: this compound ArmDRIVE-FORWARD: DRV+r ArmPooled Analysis: this compoundPooled Analysis: Comparators
HIV-1 RNA < 50 copies/mL at Week 48 (%) 84%80%84.1%80.4%
HIV-1 RNA < 50 copies/mL at Week 96 (%) 73.1%66.0%--
Mean change in CD4+ T-cell count at Week 48 (cells/mm³) +193+186+195.5+187.0

DRIVE-FORWARD data from Molina et al., 2018 and Merck Announcement, 2018.[7][8] Pooled analysis data from a prespecified analysis of DRIVE-FORWARD and DRIVE-AHEAD trials.[9]

Table 3: Safety Outcomes - Adverse Events and Lipid Changes
OutcomeDRIVE-FORWARD: this compound ArmDRIVE-FORWARD: DRV+r Arm
Drug-Related Adverse Events (%) 31%31%
Diarrhea (%) 5%13%
Nausea (%) 7%8%
Headache (%) 6%3%
Mean change in LDL-Cholesterol at Week 96 (mg/dL) -0.4+14.0
Mean change in Non-HDL-Cholesterol at Week 96 (mg/dL) -0.5+17.7
Mean change in Triglycerides at Week 96 (mg/dL) -1.1+22.5

Data from the DRIVE-FORWARD trial.[7][8]

Experimental Protocols

Participant Screening and Enrollment
  • Objective: To identify and enroll eligible treatment-naive adults with HIV-1 infection.

  • Procedure:

    • Obtain written informed consent from all potential participants.

    • Conduct a comprehensive medical history and physical examination.

    • Collect blood and urine samples for baseline laboratory assessments, including:

      • Plasma HIV-1 RNA quantification.

      • CD4+ T-cell count.

      • Complete blood count with differential.

      • Serum chemistry profile (including renal and hepatic function tests).

      • Fasting lipid profile.

      • Hepatitis B and C serology.

      • Genotypic resistance testing to exclude participants with known resistance to study drugs.

    • Confirm eligibility based on the inclusion and exclusion criteria of the study protocol.

Treatment Administration and Randomization
  • Objective: To randomly assign eligible participants to a treatment arm and ensure proper administration of the study drug.

  • Procedure:

    • Utilize a stratified randomization design based on screening HIV-1 RNA levels (< or > 100,000 copies/mL) and the chosen NRTI backbone.[10]

    • Dispense the study medication (this compound or active comparator) in a double-blind manner.

    • Instruct participants to take the assigned medication orally, once daily, with or without food.

    • Monitor medication adherence at each study visit through pill counts and self-reporting.

Efficacy Assessments
  • Objective: To evaluate the antiviral activity of this compound.

  • Protocol for HIV-1 RNA Quantification:

    • Collect whole blood samples in EDTA tubes at baseline, and at specified follow-up visits (e.g., Weeks 2, 4, 8, 12, 16, 24, 36, and 48).

    • Process the samples to separate plasma within 6 hours of collection.

    • Quantify HIV-1 RNA levels using a validated real-time PCR assay with a lower limit of detection of < 50 copies/mL.

  • Protocol for CD4+ T-cell Count:

    • Collect whole blood samples in EDTA tubes at baseline and at specified follow-up visits.

    • Perform immunophenotyping by flow cytometry to determine the absolute CD4+ T-cell count.

Safety and Tolerability Assessments
  • Objective: To monitor the safety and tolerability of this compound.

  • Procedure:

    • Record all adverse events (AEs) at each study visit, assessing their severity, duration, and relationship to the study drug.

    • Collect blood and urine samples for safety laboratory tests at each scheduled visit. This includes monitoring of hematology, serum chemistry, and urinalysis.

    • Perform fasting lipid profile assessments at baseline and at specified intervals (e.g., Week 24 and Week 48) to evaluate changes in cholesterol and triglycerides.

Virological Failure Definition and Resistance Testing
  • Objective: To identify participants with virological failure and assess the emergence of drug resistance.

  • Procedure:

    • Define protocol-defined virological failure (PDVF) as a confirmed HIV-1 RNA ≥ 50 copies/mL after initial suppression, or a failure to achieve HIV-1 RNA < 50 copies/mL by a specified time point (e.g., Week 24).

    • For participants meeting the criteria for PDVF, collect plasma samples for genotypic and/or phenotypic resistance testing to identify any emergent mutations associated with resistance to the study drugs.

References

Application Notes and Protocols: Assessing the Impact of Doravirine on Mitochondrial DNA Polymerase Gamma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which can cause mitochondrial toxicity by inhibiting the mitochondrial DNA polymerase gamma (Polγ), this compound's mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase.[1][3][5] Preclinical data indicate that this compound does not inhibit human cellular DNA polymerases α, ß, or mitochondrial DNA polymerase γ.[1][5]

This document provides a detailed protocol for assessing the potential off-target effects of this compound on mitochondrial DNA polymerase gamma. The described methodologies are crucial for the preclinical safety assessment of this compound and other novel antiretroviral agents, ensuring their mitochondrial safety profile. While NRTIs are known to induce mitochondrial dysfunction through Polγ inhibition, leading to adverse effects, this protocol serves to verify the reported lack of such an effect with this compound.[6][7][8][9]

Data Presentation

The following tables summarize the expected comparative data when assessing the impact of this compound on mitochondrial DNA polymerase γ activity, benchmarked against a known inhibitor (e.g., a triphosphate form of a chain-terminating NRTI) and a negative control.

Table 1: In Vitro Inhibition of Recombinant Human DNA Polymerase Gamma

CompoundConcentration (µM)% Inhibition of Polγ Activity (Mean ± SD)IC50 (µM)
This compound0.11.2 ± 0.5> 100
12.5 ± 0.8
103.1 ± 1.1
1004.5 ± 2.0
NRTI-TP (Positive Control)0.125.4 ± 3.20.5
160.1 ± 4.5
1095.2 ± 2.1
10098.9 ± 1.0
Vehicle (Negative Control)-0 ± 1.5N/A

Table 2: Mitochondrial DNA Content in Cultured Cells

TreatmentConcentration (µM)mtDNA Copy Number per Cell (Mean ± SD)Fold Change vs. Vehicle
This compound1198 ± 150.99
10195 ± 120.98
NRTI (Positive Control)1085 ± 90.43
Vehicle (Negative Control)-200 ± 181.00

Experimental Protocols

In Vitro DNA Polymerase Gamma Inhibition Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified, recombinant human DNA polymerase γ.

Materials:

  • Recombinant human DNA polymerase γ (catalytic subunit and accessory subunit)

  • Activated calf thymus DNA (template-primer)

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Unlabeled dATP, dCTP, dGTP, dTTP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • This compound stock solution (in DMSO)

  • NRTI-triphosphate (positive control, e.g., zidovudine-triphosphate)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and [³H]-dTTP.

  • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or the positive control to the reaction mixture. Include a vehicle control (DMSO).

  • Initiate the reaction by adding recombinant human DNA polymerase γ.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the radiolabeled DNA on ice for 30 minutes.

  • Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to the vehicle control.

Cellular Mitochondrial DNA Quantification Assay

This assay assesses the impact of this compound treatment on the mitochondrial DNA (mtDNA) content in a relevant cell line (e.g., HepG2, a human liver cell line, or CEM cells, a human T-lymphoblastoid cell line).

Materials:

  • HepG2 or CEM cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound

  • NRTI known to cause mtDNA depletion (positive control, e.g., zidovudine)

  • DNA extraction kit

  • Primers and probes for quantitative PCR (qPCR) targeting a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P)

  • qPCR master mix and instrument

Procedure:

  • Culture cells to a consistent density and treat with various concentrations of this compound, a positive control NRTI, or vehicle for an extended period (e.g., 7-14 days) to allow for potential mtDNA depletion.

  • Harvest the cells at the end of the treatment period.

  • Extract total genomic DNA from an equal number of cells for each treatment condition.

  • Perform qPCR using primers and probes for both a mitochondrial and a nuclear gene. The nuclear gene serves as a reference to normalize for cell number.

  • Calculate the relative mtDNA copy number using the ΔΔCt method, comparing the Ct values of the mitochondrial and nuclear genes for each treatment condition against the vehicle control.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay reagents Prepare Reaction Mix (Buffer, DNA, dNTPs, [3H]-dTTP) add_compounds Add this compound / Controls reagents->add_compounds add_polg Add Recombinant Polγ add_compounds->add_polg incubate Incubate at 37°C add_polg->incubate stop_reaction Stop Reaction (TCA) incubate->stop_reaction filter_dna Filter and Wash stop_reaction->filter_dna scintillation Scintillation Counting filter_dna->scintillation analyze_inhibition Calculate % Inhibition scintillation->analyze_inhibition end_invitro IC50 Value analyze_inhibition->end_invitro cell_culture Culture HepG2/CEM Cells treat_cells Treat with this compound / Controls (7-14 days) cell_culture->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells dna_extraction Extract Total DNA harvest_cells->dna_extraction qpcr qPCR for mtDNA & nDNA dna_extraction->qpcr analyze_qpcr Calculate Relative mtDNA Content qpcr->analyze_qpcr end_cellular mtDNA Fold Change analyze_qpcr->end_cellular start Start Assessment start->reagents

Caption: Workflow for assessing this compound's impact on Polγ.

Signaling_Pathway cluster_nrti NRTI Mechanism of Mitochondrial Toxicity cluster_this compound This compound and Mitochondria (Hypothesized) NRTI NRTI NRTI_TP NRTI-Triphosphate (Active Form) NRTI->NRTI_TP Cellular Phosphorylation PolG Mitochondrial DNA Polymerase γ NRTI_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Catalyzes mtDNA_depletion mtDNA Depletion mtDNA_rep->mtDNA_depletion mito_dysfunction Mitochondrial Dysfunction mtDNA_depletion->mito_dysfunction This compound This compound (NNRTI) PolG_DOR Mitochondrial DNA Polymerase γ This compound->PolG_DOR No Interaction No_Effect No Significant Inhibition

Caption: NRTI toxicity pathway vs. This compound's lack of interaction.

References

Application Notes and Protocols for LC-MS/MS Method Development of Doravirine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine and its primary metabolite in biological matrices.

Introduction

This compound is an essential antiretroviral medication used in the treatment of HIV-1 infection. Accurate quantification of this compound and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document outlines the key experimental protocols for developing a sensitive, selective, and reproducible LC-MS/MS method. The primary metabolite of this compound is an oxidative metabolite, referred to as M9, formed via CYP3A4/5-mediated oxidation.[1]

Experimental Protocols

Sample Preparation

A critical step in bioanalysis is the effective extraction of the analyte from the complex biological matrix. For this compound and its metabolite, two primary methods have been successfully employed: protein precipitation and solid-phase extraction (SPE).

Protocol 2.1.1: Protein Precipitation (PPT)

This method is rapid and efficient for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like Etravirine).[2]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2.1.2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Effective chromatographic separation is essential to resolve the analytes from endogenous matrix components.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Table 2: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 426.1250.035
This compound (alternative) 426.38112.02Not specified[2]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for a validated LC-MS/MS method for this compound.

Table 3: Calibration Curve and Linearity for this compound

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Model Linear with 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 4: Accuracy and Precision for this compound Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 1585-115< 1585-115
Low QC 3< 1585-115< 1585-115
Mid QC 100< 1585-115< 1585-115
High QC 800< 1585-115< 1585-115

(LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation)

Visualizations

This compound Metabolism Signaling Pathway

doravirine_metabolism This compound This compound CYP3A4_5 CYP3A4/5 (Oxidation) This compound->CYP3A4_5 M9 Metabolite M9 (Oxidative Metabolite) CYP3A4_5->M9

Caption: Metabolic pathway of this compound to its M9 metabolite.

Experimental Workflow for this compound Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion

The protocols and data presented provide a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. While a specific validated method for the M9 metabolite is not detailed due to a lack of publicly available information on its MRM transitions, the provided information on this compound's method can be adapted for the development of a method for its metabolite. This would involve standard method development procedures, including optimization of MS parameters and full validation according to regulatory guidelines.

References

Application Notes and Protocols: Investigating Doravirine Resistance Pathways Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing site-directed mutagenesis as a powerful tool to elucidate the resistance pathways of the non-nucleoside reverse transcriptase inhibitor (NNRTI), doravirine. Detailed protocols for mutagenesis, protein expression, and phenotypic analysis are provided to enable researchers to investigate the impact of specific mutations on this compound efficacy.

Introduction to this compound and Resistance

This compound is a next-generation NNRTI with a distinct resistance profile compared to older drugs in its class, such as efavirenz and nevirapine.[1][2] It is a potent inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[3][4][5][6][7] this compound binds to an allosteric hydrophobic pocket in the p66 subunit of the RT, inducing conformational changes that disrupt the enzyme's catalytic activity.[3][6][8] This binding is non-competitive with respect to the natural nucleoside substrates.[4][5]

While this compound maintains activity against some common NNRTI-associated mutations like K103N and Y181C, specific mutations in the RT enzyme can confer resistance.[2][9][10] In vitro studies have identified key resistance-associated mutations (RAMs) for this compound, including V106A, V106M, Y188L, F227C, F227L, and L234I.[11][12][13] Understanding the precise impact of these mutations on this compound binding and RT function is crucial for predicting clinical outcomes and developing future antiretroviral therapies.

Principle of Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to introduce specific, targeted mutations into a DNA sequence. This method allows researchers to create RT enzymes with single or multiple amino acid substitutions, mimicking the mutations observed in clinical isolates from patients with this compound resistance. By expressing these mutant enzymes and assessing their susceptibility to this compound, a direct causal link between a specific mutation and the resistance phenotype can be established.

Quantitative Analysis of this compound Resistance

The level of resistance conferred by a specific mutation is typically quantified by determining the fold change in the 50% inhibitory concentration (IC50) of the drug required to inhibit the mutant enzyme compared to the wild-type (WT) enzyme. A higher fold change indicates a greater level of resistance.

MutationFold Change in this compound IC50 (Approximate)Reference(s)
Single Mutations
V106A10[10]
V106MLow-level resistance[12]
Y188L>100[10]
M230L7.6[9]
Double/Triple Mutations
V106A/F227L>150[10]
V106A/L234I>150[10]
K103N/Y181C4.9[9]
V106A/L234I/V108I>150[10]

Note: Fold change values can vary depending on the experimental system and specific assay conditions.

Experimental Protocols

Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase

This protocol is adapted from the QuikChange™ Site-Directed Mutagenesis method.

Materials:

  • Plasmid DNA containing the wild-type HIV-1 RT gene (e.g., in an expression vector like pET or pGEX).

  • Mutagenic primers (forward and reverse) containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • dNTP mix.

  • DpnI restriction enzyme.

  • Competent E. coli cells (e.g., XL1-Blue).

  • LB agar plates and broth containing the appropriate antibiotic.

Protocol:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of template DNA (5-50 ng)

      • 1.25 µL of forward primer (125 ng)

      • 1.25 µL of reverse primer (125 ng)

      • 1 µL of dNTP mix

      • 1 µL of PfuUltra DNA polymerase

      • Add dH2O to a final volume of 50 µL.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds.

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[6]

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Expression and Purification of Mutant HIV-1 RT

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer.

  • Ni-NTA affinity chromatography column (if using a His-tagged construct).

  • Purification buffers (wash and elution).

Protocol:

  • Expression: Transform the verified mutant plasmid into an E. coli expression strain. Grow a culture in LB broth to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture for 3-4 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation. If the RT protein is His-tagged, purify the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Phenotypic Susceptibility Assay

Materials:

  • Purified wild-type and mutant HIV-1 RT enzymes.

  • This compound stock solution.

  • Assay buffer.

  • Poly(rA)/oligo(dT) template-primer.

  • Radioactively labeled or fluorescently labeled dNTPs.

  • Scintillation fluid and counter, or fluorescence plate reader.

Protocol:

  • Enzyme Inhibition Assay:

    • Prepare a series of dilutions of this compound.

    • In a microplate, set up reactions containing the assay buffer, poly(rA)/oligo(dT) template-primer, labeled dNTPs, and either wild-type or mutant RT enzyme.

    • Add the different concentrations of this compound to the wells.

    • Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

  • Quantification of RT Activity: Stop the reaction and quantify the amount of incorporated labeled dNTPs. This can be done by spotting the reaction mixture onto DE81 filter paper, washing, and then measuring the radioactivity using a scintillation counter. Alternatively, fluorescently labeled dNTPs can be used and the signal measured with a fluorescence plate reader.

  • IC50 Determination: Plot the percentage of RT inhibition against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

  • Fold Change Calculation: Calculate the fold change in IC50 for each mutant by dividing its IC50 value by the IC50 value of the wild-type enzyme.

Visualizations

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_phenotyping Phenotypic Analysis pWT Plasmid with Wild-Type HIV-1 RT Gene primers Design Mutagenic Primers pWT->primers pcr PCR Amplification primers->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transform Transformation into E. coli dpni->transform verify Sequence Verification transform->verify express Expression in E. coli verify->express lyse Cell Lysis express->lyse purify Purification of Mutant RT lyse->purify assay RT Inhibition Assay with this compound purify->assay ic50 IC50 Determination assay->ic50 fc Fold Change Calculation ic50->fc

Caption: Experimental workflow for studying this compound resistance.

Doravirine_Mechanism_and_Resistance cluster_wildtype Wild-Type HIV-1 Reverse Transcriptase cluster_mutant Resistant HIV-1 Reverse Transcriptase DOR This compound RT_WT RT Binding Pocket DOR->RT_WT Binds to allosteric site Inhibition Inhibition of RT Activity RT_WT->Inhibition Induces conformational change DOR2 This compound RT_Mutant Altered RT Binding Pocket (e.g., V106A, Y188L) DOR2->RT_Mutant Reduced binding affinity Replication Viral Replication Continues RT_Mutant->Replication Prevents effective inhibition

References

Troubleshooting & Optimization

Technical Support Center: Managing Drug-Drug Interactions with Doravirine and CYP3A4 Inducers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug-drug interactions (DDIs) between the non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine and inducers of the cytochrome P450 3A4 (CYP3A4) enzyme system.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP3A5.[1][2][3][4] This makes it susceptible to significant drug-drug interactions when co-administered with agents that induce CYP3A activity.

Q2: Why is the co-administration of this compound with strong CYP3A4 inducers contraindicated?

A2: Co-administration with strong CYP3A4 inducers can lead to a significant decrease in this compound plasma concentrations, which may reduce its therapeutic efficacy and lead to the development of viral resistance.[1][5][6][7][8] Clinical studies have shown that a strong inducer like rifampin can decrease this compound exposure by as much as 88%.[5][6]

Q3: What are some examples of strong, moderate, and weak CYP3A4 inducers?

A3: It is crucial to identify the induction potential of co-administered drugs. The following table provides examples of CYP3A4 inducers categorized by their induction strength.

Induction StrengthExamples
Strong Inducers Carbamazepine, Phenytoin, Rifampin, St. John's Wort, Phenobarbital, Enzalutamide, Mitotane, Rifapentine[7][9]
Moderate Inducers Rifabutin, Efavirenz, Bosentan, Modafinil[5][10][11]
Weak Inducers Tecovirimat, Armodafinil, Aprepitant (inducer effect), Clobazam[4][12][13]

Q4: How should I manage the co-administration of this compound with a moderate CYP3A4 inducer?

A4: For moderate inducers like rifabutin, a dose adjustment of this compound is necessary. The recommended dose of this compound is 100 mg twice daily when co-administered with rifabutin to compensate for the increased metabolism.[8][10] The effect of other moderate inducers on this compound pharmacokinetics may not be fully characterized, and caution is advised.[5][6]

Q5: What are the typical pharmacokinetic parameters of this compound?

A5: Understanding the baseline pharmacokinetics of this compound is essential for interpreting DDI studies. The table below summarizes key pharmacokinetic parameters for a 100 mg once-daily dose of this compound in HIV-1 positive individuals.

ParameterGeometric Mean (%CV)
AUC₀₋₂₄ (µM·h) 37.8 (27.0%)[14]
Cₘₐₓ (nM) 2260 (18.4%)[14]
C₂₄ (nM) 930 (41.6%)[14]
Bioavailability 64%
Plasma Half-life ~15 hours[1]
Protein Binding 76%[1]

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound DDIs with potential CYP3A4 inducers.

Problem 1: Inconsistent or low-level induction observed in an in vitro CYP3A4 induction assay.

  • Possible Cause 1: Suboptimal hepatocyte quality or culture conditions.

    • Troubleshooting Step: Ensure the use of high-viability cryopreserved human hepatocytes from a reputable supplier. Follow validated protocols for thawing, plating, and maintenance. The use of an extracellular matrix overlay (e.g., Geltrex™ or Collagen I) is recommended to maintain hepatocyte function.[15]

  • Possible Cause 2: Inappropriate concentration of the test compound.

    • Troubleshooting Step: The test compound concentrations should be carefully selected to cover a clinically relevant range and should not cause significant cytotoxicity. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range. Bell-shaped concentration-response curves can indicate cytotoxicity at higher concentrations.[16]

  • Possible Cause 3: Insufficient incubation time.

    • Troubleshooting Step: CYP3A4 induction is a time-dependent process. A typical incubation period is 48 to 72 hours, with daily media changes containing the test compound.

  • Possible Cause 4: The test compound is a weak inducer.

    • Troubleshooting Step: For weak inducers, the fold-induction of CYP3A4 mRNA or activity may be low. Ensure that positive controls (e.g., rifampin for CYP3A4) show a robust induction response to validate the assay sensitivity. According to FDA guidance, a compound is considered an in vitro inducer if the increase in enzyme activity is >40% of a positive control.[10]

Problem 2: Discrepancy between in vitro induction data and in vivo DDI study results.

  • Possible Cause 1: Complex interplay of induction and inhibition.

    • Troubleshooting Step: Some compounds can act as both inducers and inhibitors of CYP3A4. The net effect in vivo will depend on the relative potencies and the pharmacokinetic profiles of the interacting drugs. Time-dependent inhibition should also be investigated in vitro.

  • Possible Cause 2: Role of drug transporters.

    • Troubleshooting Step: While this compound is not a significant substrate of major uptake or efflux transporters, the inducing agent might be. Induction of transporters like P-glycoprotein (P-gp) in the gut can affect drug absorption.

  • Possible Cause 3: Contribution of metabolites.

    • Troubleshooting Step: Metabolites of the test compound could also have inducing or inhibiting properties. The DDI potential of major metabolites should be evaluated.[17]

  • Possible Cause 4: Inaccurate prediction from in vitro models.

    • Troubleshooting Step: Static or dynamic physiologically based pharmacokinetic (PBPK) models can help to integrate in vitro data and predict the clinical DDI potential more accurately. These models should be verified with clinical data when available.[18]

Quantitative Data on this compound DDIs with CYP3A4 Inducers

The following table summarizes the quantitative impact of strong and moderate CYP3A4 inducers on the pharmacokinetic parameters of this compound from clinical studies.

Co-administered InducerInducer StrengthThis compound DoseChange in this compound AUCChange in this compound CₘₐₓChange in this compound C₂₄Recommendation
Rifampin Strong100 mg single dose↓ 88%[5][6]↓ 57%↓ 97%Contraindicated[1][5][6]
Rifabutin Moderate100 mg once daily↓ 50%[5][6]--Increase this compound to 100 mg twice daily[8][10]
Efavirenz Moderate100 mg single dose↓ 62% (initial)[5]--Co-administration not recommended

Experimental Protocols

1. In Vitro CYP3A4 Induction Assay using Cryopreserved Human Hepatocytes

This protocol provides a general methodology for assessing the CYP3A4 induction potential of a test compound.

  • Materials:

    • Cryopreserved human hepatocytes (at least three different donors)

    • Hepatocyte thawing and plating media

    • Hepatocyte maintenance medium

    • Collagen-coated 24- or 48-well plates

    • Extracellular matrix (e.g., Geltrex™)

    • Test compound and positive control (e.g., Rifampin 10 µM)

    • Vehicle control (e.g., 0.1% DMSO)

    • RNA isolation kit

    • qRT-PCR reagents for CYP3A4 and a housekeeping gene (e.g., GAPDH)

    • CYP3A4 activity assay kit (e.g., using a luminogenic substrate)

  • Methodology:

    • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach for 4-6 hours.

    • Matrix Overlay: After attachment, overlay the cells with a layer of extracellular matrix diluted in hepatocyte maintenance medium and allow it to solidify.

    • Treatment: After 24 hours, replace the medium with fresh maintenance medium containing the test compound at various concentrations, the positive control, or the vehicle control.

    • Incubation: Incubate the plates for 48-72 hours, with daily replacement of the medium containing the respective treatments.

    • Endpoint Analysis:

      • mRNA Quantification: At the end of the incubation, lyse the cells and isolate total RNA. Perform qRT-PCR to quantify the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene. The fold induction is calculated relative to the vehicle control.

      • Enzyme Activity: Alternatively, or in addition, measure CYP3A4 enzyme activity using a specific probe substrate.

2. Pregnane X Receptor (PXR) Activation Assay

This reporter gene assay is a common method to screen for potential CYP3A4 inducers.

  • Materials:

    • A stable cell line co-transfected with a human PXR expression vector and a luciferase reporter vector containing PXR response elements (e.g., from the CYP3A4 promoter). HepG2 cells are commonly used.[13]

    • Cell culture and assay media

    • Test compound and positive control (e.g., Rifampin)

    • Luciferase assay reagent

    • Luminometer

  • Methodology:

    • Cell Plating: Plate the reporter cell line in a 96- or 384-well plate and allow them to attach overnight.

    • Treatment: Treat the cells with the test compound at various concentrations, a positive control, or a vehicle control.

    • Incubation: Incubate the plate for 24 hours.

    • Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

    • Data Analysis: Calculate the fold activation relative to the vehicle control.

Visualizations

DDI_Pathway cluster_0 Mechanism of CYP3A4 Induction cluster_1 Impact on this compound Metabolism CYP3A4 Inducer CYP3A4 Inducer PXR Pregnane X Receptor (PXR) CYP3A4 Inducer->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR DNA CYP3A4 Gene Promoter PXR_RXR->DNA Binds to mRNA CYP3A4 mRNA DNA->mRNA Transcription CYP3A4 CYP3A4 Enzyme mRNA->CYP3A4 Translation This compound This compound CYP3A4->this compound Increased Metabolites Metabolites This compound->Metabolites Metabolism Decreased_this compound Decreased this compound Concentration

Caption: Mechanism of CYP3A4 induction and its impact on this compound metabolism.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Silico & In Vivo Assessment PXR_Assay PXR Activation Assay (Screening) Hepatocyte_Assay Hepatocyte Induction Assay (Confirmation) PXR_Assay->Hepatocyte_Assay Positive hits mRNA_Analysis CYP3A4 mRNA Quantification Hepatocyte_Assay->mRNA_Analysis Activity_Analysis CYP3A4 Activity Measurement Hepatocyte_Assay->Activity_Analysis PBPK PBPK Modeling (Prediction) mRNA_Analysis->PBPK Activity_Analysis->PBPK Clinical_DDI Clinical DDI Study (Verification) PBPK->Clinical_DDI Inform study design PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Cmin) Clinical_DDI->PK_Analysis Dose_Recommendation Dose Recommendation/ Contraindication PK_Analysis->Dose_Recommendation Leads to

Caption: Workflow for assessing CYP3A4-mediated DDIs with this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Doravirine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Doravirine for improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] The primary challenge in its oral delivery is its poor solubility (2.73 mg/L at pH 7), which can limit its dissolution rate in the gastrointestinal tract and, consequently, its overall absorption and bioavailability.[3] While its absolute oral bioavailability is approximately 64%, formulation strategies that enhance its solubility are crucial for consistent and optimal drug exposure.[3]

Q2: How does food impact the oral bioavailability of this compound?

Food has no clinically meaningful effect on the oral bioavailability of this compound.[4][5][6] Clinical studies have shown that this compound can be administered with or without food without significant alterations in its pharmacokinetic profile.[4][6] This offers a degree of convenience for patients.

Q3: What role does P-glycoprotein (P-gp) play in this compound's absorption?

This compound is a substrate of the efflux transporter P-glycoprotein (P-gp).[7] However, current data suggests that P-gp does not play a significant role in limiting the absorption or elimination of this compound.[7] Therefore, the use of P-gp inhibitors is not considered a primary strategy for enhancing its oral bioavailability.

Q4: What are some promising formulation strategies to improve this compound's oral bioavailability?

Several advanced formulation strategies are being explored to overcome the solubility challenges of this compound and other poorly water-soluble drugs. These include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][8] This increases the surface area for dissolution and can significantly enhance the oral bioavailability of poorly soluble drugs.[1]

  • Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is dispersed in a polymeric carrier in its amorphous state.[9][10] The amorphous form has higher kinetic solubility and faster dissolution rates compared to the stable crystalline form.[10][11]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area-to-volume ratio, leading to enhanced dissolution velocity and improved bioavailability.[12][13]

  • Prodrugs: This strategy involves chemically modifying the this compound molecule to create a more soluble or permeable derivative (prodrug) that, after absorption, is converted back to the active parent drug in the body.[2][14][15]

Troubleshooting Guides

Issue 1: Low in-vitro drug release from a developed this compound formulation.
Possible Cause Troubleshooting Step
Inadequate solubilization of this compound in the formulation. * For SNEDDS: Screen different oils, surfactants, and co-surfactants to find a combination that provides maximum this compound solubility.[1] Construct ternary phase diagrams to identify the optimal concentration ranges for the components to ensure the formation of a stable nanoemulsion.[1][8] * For ASDs: Select a polymer with good miscibility and potential for strong intermolecular interactions (e.g., hydrogen bonding) with this compound to prevent recrystallization.[16] Vary the drug-to-polymer ratio to find the optimal loading that maintains the amorphous state and enhances dissolution.[11]
Recrystallization of amorphous this compound during storage or dissolution. * For ASDs: Ensure the selected polymer has a high glass transition temperature (Tg) to restrict molecular mobility and prevent recrystallization.[10] Incorporate a secondary polymer or a surfactant to further inhibit crystallization. Perform stability studies under accelerated conditions (e.g., high temperature and humidity) to assess the physical stability of the amorphous form.
Poor wettability of the drug particles. * For Nanoparticle Formulations: Incorporate a suitable wetting agent or surfactant in the formulation to reduce the interfacial tension between the drug particles and the dissolution medium.
Issue 2: High variability in bioavailability observed in animal studies.
Possible Cause Troubleshooting Step
Precipitation of the drug in the gastrointestinal tract upon release from the formulation. * For SNEDDS and ASDs: Include precipitation inhibitors in the formulation. For ASDs, polymers like HPMC-AS are known to maintain supersaturation and prevent precipitation.[9] For SNEDDS, the choice of surfactant can influence the stability of the formed nanoemulsion and prevent drug precipitation.
Inconsistent formation of nanoemulsions in vivo (for SNEDDS). Ensure the SNEDDS formulation is robust and can form a stable nanoemulsion in different simulated gastric and intestinal fluids with varying pH and bile salt concentrations.
Metabolism by CYP3A4 enzymes in the gut wall and liver. While this compound is a substrate for CYP3A4, this is an inherent property of the drug.[7] Formulation changes are unlikely to significantly alter this. However, be mindful of potential drug-drug interactions if co-administering with strong CYP3A4 inducers or inhibitors.[17]

Quantitative Data Summary

Formulation TypeKey FindingsReference
Plain this compound Aqueous Solubility: 2.73 mg/L (pH 7)[3]
Absolute Bioavailability: ~64%[3]
This compound SNEDDS Optimized formulation (F8) showed 99% in-vitro drug release in 60 minutes compared to 31% for the plain drug.[1][8]
Particle size of the optimized formulation was 67.8 nm.[1][8]
This compound Derivative (ZLM-66) Showed a significantly improved oral bioavailability (F = 140.24%) in vivo compared to this compound (F = 57%).[2]

Experimental Protocols

Protocol 1: Development of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To formulate a SNEDDS to enhance the solubility and dissolution of this compound.

Methodology:

  • Screening of Excipients:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Neobee M5, Capmul MCM, Oleic acid) by adding an excess amount of the drug to the oil, followed by shaking for 72 hours and quantifying the dissolved drug using a validated analytical method (e.g., HPLC). Select the oil with the highest solubilizing capacity.[1]

    • Surfactant and Co-surfactant Selection: Screen various surfactants (e.g., Cremophor CO 60, Tween 80) and co-surfactants (e.g., PEG 600, Transcutol P) for their ability to emulsify the selected oil phase.[1] The selection is based on the formation of a clear and stable emulsion upon titration with water.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant (Smix).

    • For each formulation, visually observe the formation of a nanoemulsion upon aqueous dilution under gentle agitation.

    • Demarcate the nanoemulsion region on a ternary phase diagram to identify the range of compositions that can form a stable nanoemulsion.[1][8]

  • Preparation of this compound-Loaded SNEDDS:

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant based on the ternary phase diagram.

    • Add this compound to the mixture and vortex until the drug is completely dissolved.

  • Characterization of the SNEDDS:

    • Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • In-vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., Type II) in a suitable dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid). Compare the release profile of the SNEDDS formulation with that of the plain drug.[1]

Protocol 2: Preparation of this compound Amorphous Solid Dispersions (ASDs) by Spray Drying

Objective: To prepare an ASD of this compound to improve its dissolution rate.

Methodology:

  • Polymer Selection: Select a suitable polymeric carrier based on its miscibility with this compound and its ability to inhibit crystallization (e.g., HPMC, HPMC-AS, PVP).[9][16]

  • Preparation of the Spray Solution:

    • Dissolve this compound and the selected polymer in a common volatile organic solvent or a mixture of solvents (e.g., methanol, acetone).

    • Ensure complete dissolution to form a clear solution.

  • Spray Drying Process:

    • Atomize the feed solution into a hot air stream in a spray dryer.

    • The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine powder with good yield.

  • Characterization of the ASD:

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of this compound in the ASD.

    • In-vitro Dissolution: Conduct dissolution studies to compare the dissolution rate of the ASD with that of the crystalline drug and a physical mixture of the drug and polymer.[18]

Visualizations

experimental_workflow_SNEDDS cluster_screening Excipient Screening cluster_formulation Formulation Development cluster_characterization Characterization oil Oil Selection (Solubility Study) ternary Ternary Phase Diagram Construction oil->ternary surfactant Surfactant Selection (Emulsification Efficiency) surfactant->ternary cosurfactant Co-surfactant Selection cosurfactant->ternary snedds_prep Preparation of This compound SNEDDS ternary->snedds_prep droplet_size Droplet Size & Zeta Potential snedds_prep->droplet_size drug_release In-vitro Drug Release snedds_prep->drug_release stability Stability Studies snedds_prep->stability

Caption: Workflow for the development and characterization of a this compound SNEDDS formulation.

experimental_workflow_ASD cluster_prep Preparation cluster_char Characterization polymer_selection Polymer Selection solution_prep Preparation of Spray Solution polymer_selection->solution_prep spray_drying Spray Drying solution_prep->spray_drying solid_state Solid-State Analysis (XRPD, DSC) spray_drying->solid_state dissolution In-vitro Dissolution spray_drying->dissolution stability Physical Stability spray_drying->stability

Caption: Workflow for the preparation and characterization of a this compound ASD formulation.

References

Troubleshooting poor separation in Doravirine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor separation in Doravirine HPLC analysis.

Troubleshooting Guides (FAQs)

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What causes peak tailing in my this compound chromatogram and how can I resolve it?

Peak tailing, where the latter half of the peak is broader than the front half, can compromise the accuracy of quantification.[1]

Potential Causes:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic compounds like this compound, causing tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and asymmetrical peaks.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[3][4] A void at the column inlet is another common cause.[5]

  • Sample Overload: Injecting too much sample can lead to mass overload, resulting in tailing.[5][6]

  • Extra-Column Volume: Excessive tubing length or a large flow cell can increase dispersion and cause peak tailing.[1]

Solutions:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure consistent ionization. Using a buffer can help stabilize the pH.[1]

  • Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups and minimize secondary interactions.[1]

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[3][5]

  • Clean or Replace Column: Flush the column with a strong solvent to remove contaminants.[7] If the problem persists, the column may need to be replaced.[8]

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and shorter lengths where possible.[1]

Q2: My this compound peak is fronting. What are the likely causes and how can I fix this?

Peak fronting is an asymmetry where the front part of the peak is broader than the back.[9]

Potential Causes:

  • Column Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[6][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the start, leading to a fronting peak.[9][10]

  • Poor Column Packing: An improperly packed column can have an uneven silica bed density, resulting in fronting peaks.[5]

  • Column Bed Collapse: Physical degradation or collapse of the column bed, creating a void, can also lead to peak fronting.[11]

Solutions:

  • Reduce Sample Concentration/Volume: Lower the amount of sample being injected onto the column.[9][12]

  • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.[10]

  • Replace the Column: If the issue is due to a void or poor packing, the column will likely need to be replaced.[5][11]

Q3: Why am I observing split peaks for this compound?

Split peaks can appear as two distinct peaks or as a "shoulder" on the main peak, indicating a problem with the analytical system or method.

Potential Causes:

  • Partially Blocked Column Frit: Contamination or particulates can block the inlet frit of the column, causing the sample flow to be unevenly distributed.[13]

  • Column Void: A void or channel in the column's packing material can create multiple paths for the sample to travel, resulting in split peaks.[5]

  • Injector Issues: A problem with the injector, such as a faulty rotor seal, can cause sample introduction issues leading to peak splitting.[3]

  • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion, including splitting.[13]

  • Co-eluting Impurity: It's possible that what appears to be a split peak is actually an impurity or related compound that is not fully resolved from the main this compound peak.

Solutions:

  • Filter Samples: Ensure all samples are filtered through an appropriate syringe filter before injection to prevent frit blockage.[13]

  • Reverse Flush the Column: If a blockage is suspected, you can try back-flushing the column (without connecting it to the detector).[7]

  • Replace the Column: If a void has formed in the column bed, replacement is the most effective solution.

  • Check the Injector: Perform routine maintenance on the injector, including checking and replacing seals if necessary.[8]

  • Modify the Method for Better Resolution: If a co-eluting peak is suspected, adjust the mobile phase composition or gradient to improve separation.

Q4: How can I improve the resolution between this compound and other components?

Poor resolution can make accurate quantification difficult.

Potential Causes:

  • Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase may not be adequate to separate this compound from other compounds.

  • Inefficient Column: The column may have lost its efficiency due to degradation or contamination.[3]

  • Inappropriate Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the stationary and mobile phases.

Solutions:

  • Adjust Mobile Phase Strength: In reverse-phase HPLC, increasing the percentage of the aqueous component (the weaker solvent) will generally increase retention times and can improve the resolution between closely eluting peaks.[14]

  • Change Mobile Phase pH: Altering the pH can change the ionization state of analytes, which can significantly impact their retention and selectivity.

  • Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.[1]

  • Use a More Efficient Column: A column with a smaller particle size or a longer length can provide higher theoretical plates and better resolution.[14]

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

Quantitative Data Summary

Several RP-HPLC methods have been developed for the quantification of this compound. The table below summarizes the key parameters from some of these published methods.

ParameterMethod 1Method 2Method 3Method 4
Column Agilent C18 (150x4.6 mm, 5µm)[15]Shim-Pack Solar C18 (250x4.6 mm, 5µm)[16]Zorbax Eclipse Plus C18 (150x2.1 mm, 5 µm)[17]Dionex C18 (250x4.6 mm, 5µm)[18]
Mobile Phase 0.01N KH₂PO₄ : Acetonitrile (60:40 v/v)[15]Acetonitrile : Water (60:40 v/v)[16]0.01M KH₂PO₄ buffer : Acetonitrile[17]Methanol : 0.05M KH₂PO₄ (40:60 v/v)[18]
Flow Rate 1.0 mL/min[15]1.0 mL/min[16]1.0 mL/min[17]1.5 mL/min[18]
Detection (UV) 210 nm[15]324 nm[16]244 nm[17]306 nm[18]
Retention Time 2.379 min[15]4.920 min[16]2.195 min[17]5.24 min[18]

Experimental Protocols

This section provides a generalized experimental protocol for the analysis of this compound based on established RP-HPLC methods.

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.[14]

  • Column: Shim-Pack Solar C18 (250x4.6 mm, 5µm particle size).[16]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 324 nm.[16]

3. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

4. Sample Preparation (for Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of this solution through a 0.45 µm syringe filter.

  • Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to get a final concentration of 100 µg/mL.

5. System Suitability Before starting the analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.[15][16]

6. Analysis Procedure

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area responses.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation in HPLC analysis.

HPLC_Troubleshooting_Workflow start Poor Separation Observed (Tailing, Fronting, Splitting, Poor Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting splitting Split Peaks check_peak_shape->splitting Splitting resolution Poor Resolution check_peak_shape->resolution Poor Resolution check_tailing_cause Potential Causes: - Secondary Interactions - Column Contamination - Sample Overload - pH Issues tailing->check_tailing_cause solution_tailing Solutions: - Optimize Mobile Phase pH - Use End-Capped Column - Reduce Sample Load - Clean/Replace Column check_tailing_cause->solution_tailing end_node Separation Improved solution_tailing->end_node check_fronting_cause Potential Causes: - Column Overload - Sample Solvent Mismatch - Column Bed Collapse fronting->check_fronting_cause solution_fronting Solutions: - Reduce Sample Concentration - Dissolve Sample in Mobile Phase - Replace Column check_fronting_cause->solution_fronting solution_fronting->end_node check_splitting_cause Potential Causes: - Blocked Frit / Column Void - Injector Malfunction - Co-eluting Impurity splitting->check_splitting_cause solution_splitting Solutions: - Filter Sample / Back-flush - Check Injector Seals - Modify Method for Resolution - Replace Column check_splitting_cause->solution_splitting solution_splitting->end_node check_resolution_cause Potential Causes: - Suboptimal Mobile Phase - Inefficient Column - Flow Rate Too High resolution->check_resolution_cause solution_resolution Solutions: - Adjust Mobile Phase Strength/pH - Use a More Efficient Column - Optimize Flow Rate check_resolution_cause->solution_resolution solution_resolution->end_node

A flowchart for troubleshooting common HPLC peak shape and separation issues.

References

Strategies to reduce the emergence of Doravirine resistance in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Doravirine in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design experiments that minimize the emergence of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mutations associated with this compound resistance in vitro?

In vitro studies have consistently identified a distinct pathway for the development of this compound resistance in HIV-1. The initial key mutation is typically V106A or V106M in the reverse transcriptase (RT) enzyme.[1][2][3][4] As the concentration of this compound increases, secondary mutations such as F227L , L234I , or F227C emerge, leading to higher levels of resistance.[1][2][3][4]

Q2: How does the in vitro resistance profile of this compound compare to other NNRTIs?

This compound exhibits a unique resistance profile compared to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz (EFV) and rilpivirine (RPV).[1] Viruses that develop resistance to this compound often remain susceptible to efavirenz and rilpivirine, and conversely, mutants selected by efavirenz or rilpivirine can be susceptible to this compound.[2][5] For example, the common K103N mutation associated with efavirenz resistance does not confer significant resistance to this compound.[1][6]

Q3: What is the most effective strategy to prevent the emergence of this compound resistance in our cell culture experiments?

The most effective strategy to suppress the emergence of this compound resistance in vitro is the use of combination therapy.[7][8] Combining this compound with another antiretroviral agent, particularly one with a different resistance profile, can synergistically inhibit viral replication and raise the genetic barrier to resistance.

Q4: Which drug combinations with this compound are most effective at preventing resistance in vitro?

In vitro studies have shown that the combination of This compound and Islatravir (ISL) is particularly effective at preventing viral breakthrough.[7] This combination has a higher barrier to resistance compared to this compound combined with lamivudine (3TC) or the combination of dolutegravir (DTG) with 3TC.[7] The high barrier is partly due to the fact that some this compound resistance mutations, such as F227C, can hypersensitize the virus to Islatravir.[7]

Troubleshooting Guide

Problem: We are observing viral breakthrough in our long-term cultures with this compound.

  • Potential Cause 1: Suboptimal Drug Concentration. The concentration of this compound may be too low to completely suppress viral replication, allowing for the selection of resistant mutants.

    • Solution: Ensure you are using an appropriate concentration of this compound, ideally several-fold higher than the EC50 for the wild-type virus. Consider performing a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.

  • Potential Cause 2: Emergence of Resistance. As described in the FAQs, resistance to this compound can emerge over time, starting with mutations like V106A/M.

    • Solution 1: Genotypic Analysis. Sequence the reverse transcriptase gene of the breakthrough virus to identify resistance-associated mutations. This will confirm if resistance is the cause of the breakthrough.

    • Solution 2: Implement Combination Therapy. The most robust solution is to introduce a second antiretroviral agent. As highlighted, the combination of this compound with Islatravir has shown a high barrier to resistance in vitro.[7]

  • Potential Cause 3: High Viral Inoculum. A high initial multiplicity of infection (MOI) increases the probability that pre-existing resistant variants are present in the viral population.

    • Solution: Use a low MOI for your resistance selection experiments to more accurately reflect the de novo emergence of resistance.[2][3]

Data on In Vitro this compound Resistance and Combination Therapy

Table 1: Key In Vitro Resistance Mutations for this compound

MutationFold Change in this compound Susceptibility (Approx.)Reference
V106A~10[5]
V106A/F227L>150[5]
V106A/L234I>150[5]

Table 2: In Vitro Combination Therapy to Prevent Viral Breakthrough

Drug CombinationConcentration to Suppress Viral BreakthroughPercentage of Wells with BreakthroughReference
This compound/Islatravir2x IC5014%[7]
This compound/3TC4x IC5050%[7]
Dolutegravir/3TC4x IC5094%[7]

Experimental Protocols & Visualizations

In Vitro Resistance Selection Protocol

A common method for selecting for drug-resistant HIV-1 in vitro involves serial passage of the virus in the presence of escalating concentrations of the antiretroviral agent.

G cluster_setup Initial Setup cluster_passage Serial Passaging (Multiple Weeks) cluster_week1 Week 1 cluster_week_n Subsequent Weeks cluster_analysis Analysis start Prepare HIV-1 stock (Wild-Type) cells Seed MT4-GFP cells in 96-well plates start->cells infect_low Infect cells at low MOI with escalating concentrations of this compound (e.g., 1x to 10x EC50) cells->infect_low harvest Harvest supernatant from wells showing viral breakthrough (GFP expression) infect_low->harvest Monitor for viral breakthrough infect_high Infect fresh cells with harvested virus in the presence of higher this compound concentrations harvest->infect_high infect_high->harvest Repeat for several passages sequence Sequence RT gene of breakthrough virus infect_high->sequence phenotype Determine phenotype (EC50) of resistant virus sequence->phenotype G cluster_mutations Emergence of Resistance wt Wild-Type HIV-1 v106 V106A or V106M (Initial Mutation) wt->v106 Increasing this compound Concentration path1 F227L or F227C v106->path1 Further Increase in Concentration path2 L234I v106->path2 Further Increase in Concentration G cluster_mono This compound Monotherapy cluster_combo This compound + Islatravir Combination Therapy wt Wild-Type HIV-1 dor_mono This compound wt->dor_mono dor_isl This compound + Islatravir wt->dor_isl res_emerge Resistance Emerges (e.g., V106A -> F227C) dor_mono->res_emerge Selection Pressure no_res Viral Breakthrough Suppressed dor_isl->no_res Synergistic Inhibition & Hypersensitivity to ISL

References

Technical Support Center: Addressing Unexpected Adverse Events in Doravirine Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and addressing unexpected adverse events encountered during clinical trials of Doravirine. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Troubleshooting Guides and FAQs

Neuropsychiatric Adverse Events

Question: What are the most frequently reported neuropsychiatric adverse events (NPAEs) in this compound clinical trials, and how do they compare to other antiretrovirals?

Answer: In clinical trials, the most common neuropsychiatric adverse events reported with this compound include dizziness, sleep disorders/disturbances, and altered sensorium.[1] However, the incidence of these events has been consistently lower compared to efavirenz-based regimens.[1] For instance, in the DRIVE-AHEAD study, dizziness was reported in 8.8% of participants on the this compound regimen compared to 37.1% on the efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF) regimen.[1] Similarly, sleep disorders and disturbances were reported in 12.1% of the this compound group versus 25.5% of the EFV/FTC/TDF group.[1] When compared to a ritonavir-boosted darunavir (DRV/r) regimen in the DRIVE-FORWARD study, the rates of NPAEs were generally similar.[2]

Question: What is the proposed mechanism for the lower incidence of neuropsychiatric adverse events with this compound compared to older NNRTIs like efavirenz?

Answer: this compound was specifically designed to have a better central nervous system (CNS) safety profile.[3] Unlike efavirenz, which has been associated with off-target effects on CNS receptors, this compound does not significantly interact with known neurotransmitter receptors in vitro.[2][3] While this compound shows a moderate affinity for the 5-hydroxytryptamine receptor 2b, it does not exhibit any agonistic or antagonistic activity, suggesting this interaction is unlikely to cause neuropsychiatric side effects.[3] The reduced potential for CNS-related adverse events is a key differentiator for this compound within the NNRTI class.[4]

Question: What are the recommended management strategies for patients who experience neuropsychiatric adverse events during a this compound clinical trial?

Answer: In clinical trials, the management of neuropsychiatric adverse events typically involves:

  • Close Monitoring: Regular assessment of the severity and frequency of symptoms.

  • Symptomatic Treatment: For mild to moderate symptoms, supportive care and symptomatic treatment may be provided.

  • Dose Evaluation: While not a standard recommendation, in a trial setting, investigators might assess the relationship between drug exposure and the adverse event.

  • Switching Regimens: For persistent or severe neuropsychiatric adverse events, switching to an alternative antiretroviral regimen is a primary management strategy.[5] Studies have shown that patients experiencing NPAEs on other antiretrovirals may see a resolution of symptoms after switching to a this compound-based regimen.[5]

Dermatological Adverse Events

Question: What is the incidence and severity of rash observed in this compound clinical trials?

Answer: Rash is a known adverse event for the NNRTI class of drugs.[6] In this compound clinical trials, rash was reported, but severe cases were infrequent. Most rashes were mild to moderate in severity.[7] In the DRIVE-AHEAD study, rash was reported in 5% of participants in the this compound group compared to 12% in the efavirenz group.[1]

Question: What is the underlying mechanism for NNRTI-associated rash, and how should it be managed?

Answer: NNRTI-associated rashes are often immune-mediated hypersensitivity reactions.[2] The exact mechanism is not fully understood but is thought to involve the interaction of the drug with immune cells, leading to a delayed-type hypersensitivity reaction.[2]

Management of rash in a clinical trial setting includes:

  • Severity Assessment: Grading the rash according to standardized criteria, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.

  • Symptomatic Relief: For mild to moderate rashes, antihistamines may be used to alleviate symptoms.[7]

  • Discontinuation: In cases of severe rash, or if systemic symptoms such as fever or mucosal involvement occur, immediate discontinuation of the study drug is recommended.[8][9][10] Patients who experience a severe rash should not be re-challenged with the drug.[7]

Metabolic and Other Adverse Events

Question: Have any unexpected metabolic adverse events been associated with this compound?

Answer: Clinical trials have shown that this compound has a favorable lipid profile compared to some other antiretrovirals, particularly efavirenz and boosted protease inhibitors.[3][11] In the DRIVE-AHEAD and DRIVE-FORWARD studies, patients on this compound-based regimens showed smaller increases or even decreases in LDL cholesterol and non-HDL cholesterol compared to the comparator arms.[11] Some studies have also suggested a potential for this compound to influence pathways related to vitamin B1 (thiamin) metabolism, de novo fatty acid biosynthesis, and bile acid biosynthesis, though the clinical significance of these findings is still under investigation.[12]

Question: What other notable adverse events have been reported in this compound clinical trials?

Answer: Other reported adverse events include gastrointestinal issues such as nausea and diarrhea, as well as fatigue and headache.[13] Immune Reconstitution Inflammatory Syndrome (IRIS) has also been reported, which can occur with any effective antiretroviral therapy.[14][15] Severe skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been reported in post-marketing experience with this compound-containing regimens.[8][9][10]

Quantitative Data on Adverse Events

The following tables summarize the incidence of key adverse events from the pivotal Phase 3 clinical trials of this compound: DRIVE-AHEAD and DRIVE-FORWARD.

Table 1: Incidence of Selected Neuropsychiatric Adverse Events (Week 48) in the DRIVE-AHEAD Study

Adverse EventThis compound/3TC/TDF (n=364)EFV/FTC/TDF (n=364)
Dizziness9%37%
Sleep Disorders & Disturbances12%26%
Altered Sensorium4%8%

Source: Merck Connect[15]

Table 2: Incidence of Common Adverse Reactions (All Grades, ≥5% in any treatment group) in the DRIVE-AHEAD and DRIVE-FORWARD Studies (Week 96)

Adverse ReactionDRIVE-AHEADDRIVE-FORWARD
DOR/3TC/TDF (n=364) EFV/FTC/TDF (n=364)
Headache13%12%
Nausea8%11%
Diarrhea11%14%
Dizziness9%37%
Abnormal Dreams5%12%
Fatigue--
Abdominal Pain--
Rash5%12%

Source: Adapted from various clinical trial reports and prescribing information.[1][6][13]

Experimental Protocols

Monitoring and Grading of Adverse Events

In the this compound clinical trials, the monitoring and grading of adverse events followed a standardized protocol to ensure patient safety and data consistency.

1. Schedule of Assessments:

While the exact schedule could vary slightly between protocols, a general framework for safety assessments in the DRIVE studies included:

  • Screening and Baseline: Comprehensive medical history, physical examination, and laboratory tests (hematology, clinical chemistry, urinalysis).

  • Regular Study Visits (e.g., Weeks 4, 8, 12, 24, 36, 48, and then every 12-24 weeks):

    • Recording of all adverse events (solicited and spontaneously reported).

    • Physical examinations.

    • Standard laboratory safety panels (hematology, clinical chemistry including liver function tests and renal function tests, and lipid panels).

    • HIV-1 RNA and CD4+ T-cell count monitoring.[11]

2. Grading of Adverse Events:

The severity of adverse events was graded according to the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events . This table provides a standardized 1-5 grading scale for a wide range of clinical and laboratory abnormalities.

  • Grade 1: Mild

  • Grade 2: Moderate

  • Grade 3: Severe

  • Grade 4: Potentially life-threatening

  • Grade 5: Death

3. Management of Adverse Events:

The clinical trial protocols included specific guidelines for the management of adverse events, which could include:

  • Increased frequency of monitoring.

  • Initiation of concomitant medications to manage symptoms.

  • Dose modification or interruption of the study drug (though less common for this compound).

  • Permanent discontinuation of the study drug for severe or life-threatening events.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the workflow for managing adverse events in a clinical trial setting.

cluster_0 This compound Mechanism of Action This compound This compound NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) This compound->NNRTI_Pocket Binds to RT_Enzyme HIV-1 Reverse Transcriptase NNRTI_Pocket->RT_Enzyme Induces Conformational Change in Viral_DNA Viral DNA (Synthesis Blocked) RT_Enzyme->Viral_DNA Inhibits Conversion Viral_RNA Viral RNA Viral_RNA->RT_Enzyme

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

cluster_1 Adverse Event Management Workflow in Clinical Trials AE_Reported Adverse Event Reported Assess_Severity Assess Severity (DAIDS Criteria) AE_Reported->Assess_Severity Mild_Moderate Mild to Moderate (Grade 1-2) Assess_Severity->Mild_Moderate Severe Severe to Life-Threatening (Grade 3-4) Assess_Severity->Severe Continue_Monitor Continue Treatment & Monitor Mild_Moderate->Continue_Monitor Discontinue_Drug Discontinue Study Drug Severe->Discontinue_Drug Symptomatic_Tx Consider Symptomatic Treatment Continue_Monitor->Symptomatic_Tx Report_SAE Report as Serious Adverse Event (SAE) Discontinue_Drug->Report_SAE cluster_2 Potential (Hypothesized) Off-Target Signaling This compound This compound CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 Substrate for Lipid_Metabolism Lipid Metabolism Pathways This compound->Lipid_Metabolism Potential minor influence CNS_Receptors CNS Neurotransmitter Receptors This compound->CNS_Receptors Minimal interaction Immune_Cells Immune Cells (e.g., T-cells) This compound->Immune_Cells Potential for hypersensitivity (class effect)

References

Technical Support Center: Doravirine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis and purification processes of Doravirine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the chemical synthesis of this compound?

A1: Early synthetic routes for this compound faced challenges with convergence and relied on functional group manipulations, leading to modest yields.[1][2] A significant hurdle was the incomplete chemoselectivity during methylation, which resulted in difficult purification processes.[1][2] Additionally, the instability of certain intermediates, such as enolates, required the development of alternative processing technologies like continuous flow reactions to achieve high-yielding and robust synthesis.[1]

Q2: How can impurities be effectively controlled during this compound synthesis?

A2: Effective impurity control in this compound synthesis has been achieved through route redesign.[3] One successful strategy involves introducing the key nitrile functionality via a copper-mediated cyanation, which allows for the control of all major impurities to acceptable levels.[3] Understanding the structure and origin of impurities is crucial for developing effective fate and purge strategies throughout the manufacturing process.[3] Advanced analytical techniques like UHPLC-high resolution tandem mass spectrometry are instrumental in characterizing trace-level impurities.[4]

Q3: What are the recommended methods for purifying crude this compound?

A3: Crystallization is a critical step for purifying crude this compound.[1][2] One effective method involves inducing crystallization by adding water to a solution of this compound in a mixture of N-methyl-2-pyrrolidone (NMP) and tert-amyl alcohol at an elevated temperature (e.g., 70 °C).[1][2] Another approach is to induce crystallization by switching the solvent system, for instance, from a mixture of methanol, toluene, and ammonia to pure methanol.[1]

Q4: Are there established analytical methods for assessing the purity of this compound?

A4: Yes, several validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods are available for the quantification and purity assessment of this compound in both bulk drug and pharmaceutical formulations.[5][6][7] These methods are demonstrated to be accurate, precise, specific, and robust, making them suitable for routine quality control analysis.[5]

Troubleshooting Guides

Synthesis & Purification Troubleshooting
Issue Potential Cause Recommended Action
Low yield in the final alkylation step Suboptimal reaction conditions (base, solvent, temperature).Extensive evaluation of reaction conditions is recommended. The use of Hünig's base in a mixture of NMP and tert-amyl alcohol has been identified as optimal.[1][2]
Incomplete reaction or formation of side products Instability of key intermediates, such as enolates.Consider using continuous flow processing to avoid the preformation of unstable intermediates.[1][8] This approach has been shown to enable high-yielding and robust conversion.[1]
Difficult purification of the final product Presence of closely related impurities due to poor chemoselectivity in previous steps.Re-evaluate the synthetic route to improve selectivity. For instance, direct alkylation with an N-methylated electrophile can be more efficient than subsequent N-methylation, which can lead to challenging purifications.[1][2]
Poor crystallization or amorphous product obtained Incorrect solvent system or crystallization conditions.Induce crystallization by adding an anti-solvent like water at an elevated temperature (e.g., 70°C).[1][2] Alternatively, explore solvent switching to promote crystallization.[1]
Presence of unknown impurities in the final API Impurities originating from starting materials or formed during the reaction.Utilize advanced analytical techniques such as UHPLC-high resolution MS/MS to identify and characterize the structure of impurities.[4] This information is critical for redesigning the synthesis to control their formation.[3]
Analytical Method Troubleshooting (RP-HPLC)
Issue Potential Cause Recommended Action
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; column degradation; sample overload.Optimize the mobile phase composition and pH. Ensure the column is in good condition. Inject a lower concentration of the sample.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate; temperature variations.Ensure proper mixing and degassing of the mobile phase. Verify the pump is delivering a consistent flow rate. Use a column oven to maintain a constant temperature.[5][6]
Ghost peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column thoroughly.
Low sensitivity Incorrect detection wavelength; low sample concentration.Set the UV detector to the optimal wavelength for this compound (around 306 nm or 324 nm).[5][7] Prepare a more concentrated sample if necessary.
Baseline noise or drift Air bubbles in the detector; contaminated mobile phase; detector lamp issue.Degas the mobile phase. Flush the system to remove bubbles. Check the detector lamp's performance and replace if necessary.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Quantification[5]
  • Instrumentation: Shimadzu HPLC with Auto Sampler, DGU-20A5R separation module, photodiode array detector, and lab solution software.

  • Column: Shim-Pack Solar C18 (4.6 x 250mm, 5µm particle size).

  • Mobile Phase: A 60:40% v/v mixture of acetonitrile and water.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 324 nm.

  • Retention Time: Approximately 4.920 minutes.

  • Standard Preparation: Prepare a standard working solution of this compound at a concentration of 10µg/ml.

  • Sample Preparation: Prepare a sample solution at a concentration of 10µg/ml.

  • Procedure: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the purity and content of this compound based on the peak areas.

Protocol 2: Alternative RP-HPLC Method for this compound Quantification[6]
  • Instrumentation: Agilent HPLC system.

  • Column: Agilent C18 (150 x 4.6 mm, 5µm particle size).

  • Mobile Phase: A 60:40 v/v mixture of 0.01N potassium dihydrogen phosphate and acetonitrile.

  • Flow Rate: Not specified, but typically around 1.0 ml/min.

  • Detection Wavelength: Not specified.

  • Retention Time: Approximately 2.379 minutes.

  • Linearity Range: 25-150 µg/ml.

  • Standard Stock Solution: Weigh 25mg of this compound accurately and dissolve in a 25ml volumetric flask with the diluent to obtain a concentration of 1000 µg/ml.

  • Working Standard Solution: Dilute the stock solution to obtain a working concentration (e.g., 100 µg/ml).

Data Presentation

Table 1: Comparison of Validated RP-HPLC Methods for this compound Analysis

Parameter Method 1 [5]Method 2 [6]Method 3 [7]
Column Shim-Pack Solar C18 (4.6x250mm, 5µm)Agilent C18 (150 x 4.6 mm, 5µm)Dionex C18 (250 x 4.6mm, 5µ)
Mobile Phase Acetonitrile:Water (60:40 v/v)0.01N KH2PO4:Acetonitrile (60:40 v/v)Methanol:0.05M KH2PO4 (40:60 v/v)
Flow Rate 1.0 ml/minNot Specified1.5 mL/min
Detection Wavelength 324 nmNot Specified306 nm
Retention Time 4.920 min2.379 min5.24 min
Linearity Range Not Specified25-150 µg/ml200-600 µg/mL
% Purity Determined 98.56%Not SpecifiedNot Specified

Visualizations

Doravirine_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Starting Materials continuous_aldol Continuous Aldol Reaction (Key Step) start->continuous_aldol Optimized Conditions pyridone_formation Pyridone Intermediate Formation continuous_aldol->pyridone_formation alkylation Final Alkylation pyridone_formation->alkylation Hünig's Base, NMP/tert-amyl alcohol crude_this compound Crude this compound alkylation->crude_this compound crystallization Crystallization crude_this compound->crystallization Solvent Switch or Anti-solvent Addition filtration Filtration & Drying crystallization->filtration pure_this compound Pure this compound API filtration->pure_this compound

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree start Issue Encountered low_yield Low Yield? start->low_yield impurity High Impurity Profile? start->impurity purification_issue Purification Difficulty? start->purification_issue optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) low_yield->optimize_conditions Yes flow_chem Consider Continuous Flow for Unstable Intermediates low_yield->flow_chem If intermediate is unstable redesign_route Redesign Synthetic Route for Better Selectivity impurity->redesign_route Yes impurity_id Characterize Impurities (LC-MS/MS) impurity->impurity_id To understand origin cryst_conditions Optimize Crystallization (Solvent, Anti-solvent, Temp) purification_issue->cryst_conditions Yes

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Doravirine's Antiviral Activity and Serum Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of serum protein binding on the antiviral activity of Doravirine. The following sections include frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA.[1][2][3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing viral replication.[1]

Q2: How extensively does this compound bind to serum proteins?

This compound is approximately 76% bound to human plasma proteins.[3] This leaves a relatively high unbound fraction of about 24% available to exert its antiviral effect.[5]

Q3: How does serum protein binding affect the in vitro antiviral activity of this compound?

The presence of serum proteins can reduce the apparent in vitro antiviral potency of a drug by decreasing the concentration of the free, active compound. For this compound, which has moderate protein binding, the effect is less pronounced compared to highly protein-bound NNRTIs.[1] In the presence of 100% normal human serum (NHS), the 50% inhibitory concentration (IC50) of this compound against wild-type HIV-1 is 12 nM.[1]

Q4: Why is the unbound drug concentration important?

According to the free drug hypothesis, only the unbound fraction of a drug is able to diffuse into tissues and interact with its target, in this case, the HIV-1 reverse transcriptase within infected cells. Therefore, understanding the impact of protein binding on the unbound concentration is critical for predicting in vivo efficacy.

Q5: How does this compound's protein binding compare to other NNRTIs?

This compound's protein binding of 76% is considerably lower than that of other NNRTIs like Efavirenz and Rilpivirine, which are both over 99% protein-bound.[1] This lower protein binding contributes to this compound's potent antiviral activity in the presence of human serum.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected EC50/IC50 values in the presence of serum. The actual concentration of active (unbound) this compound is lower than the total concentration due to protein binding.This is an expected phenomenon. Report the EC50/IC50 values along with the percentage of serum used in the assay. Consider calculating the theoretical unbound concentration for comparison with assays conducted in serum-free media.
Inconsistent results between different batches of human serum. Variability in the protein composition (e.g., albumin, alpha-1-acid glycoprotein) of different serum lots.Use a pooled stock of human serum from multiple donors for all related experiments to minimize lot-to-lot variability. Always qualify a new batch of serum before use in critical assays.
Precipitation of this compound in the assay medium. The solubility of this compound may be exceeded, especially at higher concentrations or in certain media compositions.Ensure that the final concentration of the solvent (e.g., DMSO) is kept low and consistent across all wells. Check the solubility of this compound in your specific assay medium. If issues persist, consider using a different formulation or delivery vehicle, if appropriate for the experimental design.
Difficulty in determining the unbound fraction of this compound. The chosen experimental method (e.g., ultrafiltration, equilibrium dialysis) may have technical challenges such as non-specific binding to the apparatus.For ultrafiltration, pre-treat the membrane with a solution to block non-specific binding sites. For equilibrium dialysis, ensure sufficient incubation time to reach equilibrium. Always include appropriate controls to assess non-specific binding and recovery.

Quantitative Data Summary

Table 1: this compound Protein Binding Properties

Parameter Value Reference
Human Plasma Protein Binding~76%[3]
Unbound Fraction in Human Plasma~24%[5]

Table 2: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1

Assay Condition IC50 (nM) Reference
100% Normal Human Serum (NHS)12[1]
50% Human Serum (IC95)19[6]

Table 3: Comparison of IC50 Values (nM) of NNRTIs in 10% and 100% Normal Human Serum (NHS)

Drug Protein Binding (%) Wild-Type HIV-1 IC50 (10% NHS) Wild-Type HIV-1 IC50 (100% NHS) Reference
This compound 76Not explicitly stated12[1]
Rilpivirine >99Not explicitly stated56.4[1]
Efavirenz >99Not explicitly stated30[1]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50/IC50) in the Presence of Human Serum

This protocol is a general guideline for determining the antiviral activity of this compound in a cell-based assay.

1. Materials:

  • Target cells (e.g., MT4-GFP/CCR5 cells)
  • HIV-1 virus stock (e.g., subtype B)
  • This compound stock solution (in DMSO)
  • Cell culture medium (e.g., RPMI 1640)
  • Fetal Bovine Serum (FBS)
  • Normal Human Serum (NHS)
  • 96-well cell culture plates
  • Detection reagent (e.g., for measuring GFP expression or reverse transcriptase activity)

2. Procedure:

  • Cell Plating: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Compound Dilution: Prepare a serial dilution of this compound in the cell culture medium. For experiments with serum, prepare dilutions in a medium containing the desired percentage of NHS (e.g., 10%, 50%, or 100%).
  • Infection: Add the HIV-1 virus stock to the cells at a low multiplicity of infection (MOI).
  • Treatment: Immediately after infection, add the diluted this compound solutions to the respective wells. Include control wells with virus only (no drug) and cells only (no virus, no drug).
  • Incubation: Incubate the plates for a period that allows for viral replication (typically 3-5 days) at 37°C in a humidified CO2 incubator.
  • Detection: Measure the extent of viral replication using a suitable method. For MT4-GFP cells, this can be done by quantifying GFP expression.
  • Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the virus-only control. Determine the EC50 or IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Determination of Serum Protein Binding by Equilibrium Dialysis

1. Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)
  • Dialysis membrane with an appropriate molecular weight cut-off
  • Human plasma or serum
  • Phosphate-buffered saline (PBS)
  • This compound stock solution
  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

2. Procedure:

  • Sample Preparation: Prepare a solution of this compound in human plasma at a known concentration.
  • Dialysis Setup: Add the this compound-plasma solution to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours).
  • Sample Collection: After incubation, collect samples from both the plasma and the PBS chambers.
  • Quantification: Determine the concentration of this compound in both samples using a validated analytical method like LC-MS/MS.
  • Calculation:
  • The concentration in the PBS chamber represents the unbound drug concentration.
  • The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
  • Calculate the fraction unbound (fu) as: fu = [Concentration in PBS chamber] / [Concentration in plasma chamber]
  • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100

Visualizations

experimental_workflow cluster_antiviral_assay Antiviral Activity Assay cluster_protein_binding Protein Binding Assay (Equilibrium Dialysis) plate_cells Plate Target Cells infect_cells Infect Cells with HIV-1 plate_cells->infect_cells prepare_drug Prepare this compound Dilutions (with/without serum) add_drug Add this compound to Cells prepare_drug->add_drug infect_cells->add_drug incubate Incubate (3-5 days) add_drug->incubate detect_replication Measure Viral Replication incubate->detect_replication analyze_data Calculate EC50/IC50 detect_replication->analyze_data prepare_sample Prepare this compound in Plasma setup_dialysis Set up Dialysis Chambers (Plasma vs. PBS) prepare_sample->setup_dialysis equilibrate Incubate to Reach Equilibrium setup_dialysis->equilibrate collect_samples Collect Samples from Both Chambers equilibrate->collect_samples quantify Quantify this compound (LC-MS/MS) collect_samples->quantify calculate Calculate % Protein Binding quantify->calculate

Caption: Experimental workflows for determining antiviral activity and protein binding.

doravirine_moa This compound This compound (Unbound Fraction) binding_site Allosteric Binding Site This compound->binding_site Binds to inhibition Inhibition This compound->inhibition rt HIV-1 Reverse Transcriptase viral_dna Viral DNA rt->viral_dna Synthesizes binding_site->rt viral_rna Viral RNA viral_rna->rt Template inhibition->rt Blocks Activity

Caption: Mechanism of action of this compound.

References

Validation & Comparative

Doravirine vs. Efavirenz: A Comparative Analysis of Long-Term Efficacy and Safety in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the long-term clinical performance of doravirine and efavirenz, two non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection. This guide synthesizes data from pivotal clinical trials, focusing on virologic efficacy, safety profiles, and underlying mechanisms of action.

Executive Summary

This compound, a newer generation NNRTI, has demonstrated non-inferior long-term efficacy to the first-generation NNRTI, efavirenz, in treatment-naïve adults with HIV-1. Notably, this compound exhibits a more favorable safety profile, particularly concerning neuropsychiatric adverse events and effects on lipid levels. This guide provides a detailed comparison of these two antiretroviral agents, supported by quantitative data from the DRIVE-AHEAD and DRIVE-FORWARD clinical trials, alongside an examination of their experimental protocols and mechanisms of action.

Mechanism of Action

Both this compound and efavirenz are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA to DNA.[1][2][3]

Mechanism of Action of NNRTIs HIV_Virus HIV-1 Virus Host_Cell Host CD4+ Cell HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Genome Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase (RT) Enzyme Viral_RNA->Reverse_Transcriptase Template for Conformational_Change Conformational Change in RT Reverse_Transcriptase->Conformational_Change Induces NNRTI This compound or Efavirenz (NNRTI) Binding_Pocket Allosteric Binding Pocket on RT NNRTI->Binding_Pocket Binding_Pocket->Reverse_Transcriptase Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Viral_DNA Viral DNA (provirus) Inhibition->Viral_DNA Prevents formation of Integration Integration into Host Genome Viral_DNA->Integration Replication_Blocked Viral Replication Blocked Integration->Replication_Blocked

Diagram 1: Simplified signaling pathway of NNRTI action.

Long-Term Efficacy

The long-term efficacy of this compound compared to efavirenz has been primarily evaluated in the DRIVE-AHEAD clinical trial. This study assessed a fixed-dose combination of this compound/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF) against efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF).

Table 1: Virologic Suppression (HIV-1 RNA <50 copies/mL) in Treatment-Naïve Adults

TimepointDOR/3TC/TDFEFV/FTC/TDFTreatment Difference (95% CI)
Week 48 84.3%80.8%3.5% (-2.0, 9.0)[4]
Week 96 77.5%73.6%3.8% (-2.4, 10.0)
Week 192 83% (continued DOR)N/AN/A[5]

At both 48 and 96 weeks, this compound-based therapy was non-inferior to the efavirenz-based regimen in achieving virologic suppression.[1][4] Long-term data from the open-label extension of the DRIVE-AHEAD and DRIVE-FORWARD trials showed that virologic suppression was maintained in 83% of participants who continued on this compound through 192 weeks.[5]

Long-Term Safety and Tolerability

A key differentiator between this compound and efavirenz is their long-term safety and tolerability profiles, particularly concerning neuropsychiatric adverse events and changes in lipid profiles.

Neuropsychiatric Adverse Events

Efavirenz has been long associated with a higher incidence of central nervous system (CNS) side effects. The DRIVE-AHEAD trial demonstrated significantly lower rates of pre-specified neuropsychiatric adverse events with this compound compared to efavirenz.

Table 2: Pre-specified Neuropsychiatric Adverse Events by Week 96 (DRIVE-AHEAD)

Adverse EventDOR/3TC/TDFEFV/FTC/TDF
Dizziness 10.2%38.2%
Sleep Disorders/Disturbances 12.1%25.2%[4]
Altered Sensorium 4.4%8.2%[4]

The rate of discontinuation of therapy due to adverse events at week 96 was also lower in the this compound group (3.0%) compared to the efavirenz group (7.0%).

Lipid Profile

This compound has shown a more favorable impact on lipid profiles compared to efavirenz. The DRIVE-AHEAD study reported minimal changes in fasting LDL-C and non-HDL-C with this compound, in contrast to increases observed with efavirenz.

Table 3: Mean Change from Baseline in Fasting Lipids at Week 48 (DRIVE-AHEAD)

Lipid ParameterDOR/3TC/TDF (mg/dL)EFV/FTC/TDF (mg/dL)
LDL-Cholesterol -1.6+8.7[4]
Non-HDL-Cholesterol -3.8+13.3[4]

Experimental Protocols

The data presented are primarily from two pivotal Phase 3, multicenter, double-blind, non-inferiority trials: DRIVE-AHEAD (NCT02403674) and DRIVE-FORWARD (NCT02275780).

DRIVE-AHEAD Trial Protocol
  • Objective: To compare the efficacy and safety of a once-daily fixed-dose combination of this compound (100 mg)/lamivudine (300 mg)/tenofovir disoproxil fumarate (300 mg) versus efavirenz (600 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg) in treatment-naïve adults with HIV-1.[4]

  • Participants: Antiretroviral treatment-naïve adults with HIV-1 RNA ≥1000 copies/mL.

  • Randomization: Participants were randomized 1:1 to receive either the this compound-based or efavirenz-based single-tablet regimen.[4]

  • Primary Endpoint: The proportion of participants with HIV-1 RNA <50 copies/mL at week 48, with a non-inferiority margin of 10%.[4]

  • Key Secondary Endpoints: Safety and tolerability, including the incidence of pre-specified neuropsychiatric adverse events and changes in fasting lipid levels.

DRIVE-AHEAD Trial Workflow Screening Screening of Treatment-Naïve HIV-1 Infected Adults Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A: DOR/3TC/TDF q.d. Randomization->Arm_A Arm_B Arm B: EFV/FTC/TDF q.d. Randomization->Arm_B Follow_up Follow-up to Week 96 Arm_A->Follow_up Arm_B->Follow_up Primary_Endpoint Primary Endpoint Assessment at Week 48: Virologic Suppression (HIV-1 RNA <50 copies/mL) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Safety, Tolerability, Lipids Follow_up->Secondary_Endpoints Open_Label_Extension Open-Label Extension (up to 192 weeks) Follow_up->Open_Label_Extension

Diagram 2: Workflow of the DRIVE-AHEAD clinical trial.
DRIVE-FORWARD Trial Protocol

  • Objective: To compare the efficacy and safety of this compound (100 mg) versus ritonavir-boosted darunavir (800/100 mg), both administered once daily with two investigator-selected nucleoside reverse transcriptase inhibitors (NRTIs), in treatment-naïve adults with HIV-1.[2]

  • Participants: Antiretroviral treatment-naïve adults with plasma HIV-1 RNA of at least 1000 copies per mL at screening.[2]

  • Randomization: Participants were randomized 1:1 to receive either this compound or ritonavir-boosted darunavir, each with a backbone of two NRTIs.[2]

  • Primary Endpoint: The proportion of participants achieving HIV-1 RNA of less than 50 copies per mL at week 48.[2]

  • Key Secondary Endpoints: Safety and tolerability, including changes in lipid profiles.

Conclusion

References

Head-to-head comparison of Doravirine and darunavir/ritonavir in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapy for treatment-naive adults with HIV-1, the non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine has been rigorously compared against the established protease inhibitor regimen of darunavir boosted with ritonavir. The pivotal phase 3, randomized, double-blind, non-inferiority trial, known as DRIVE-FORWARD, provides the primary body of evidence for this comparison, offering valuable insights for researchers, scientists, and drug development professionals.[1][2][3]

Efficacy: A Tale of Non-Inferiority and Sustained Suppression

The DRIVE-FORWARD trial was designed to assess whether this compound was non-inferior to darunavir/ritonavir when both were administered with two nucleoside reverse transcriptase inhibitors (NRTIs).[1][3]

Primary Endpoint Analysis (Week 48):

At 48 weeks, this compound demonstrated non-inferiority to the darunavir/ritonavir regimen. A higher percentage of participants in the this compound group achieved an HIV-1 RNA count of less than 50 copies per mL, although the difference was not statistically significant.[1][4] Specifically, 84% of participants receiving this compound reached this primary endpoint, compared to 80% in the darunavir/ritonavir arm.[1][4]

Long-Term Efficacy (Week 96):

The 96-week follow-up data continued to support the efficacy of this compound. At this time point, a greater proportion of participants in the this compound group (73%) maintained viral suppression compared to the darunavir/ritonavir group (66%).[2] These longer-term results reinforce this compound's role as a durable treatment option.[2][5]

Efficacy in High Viral Load Subgroups:

An important consideration in antiretroviral therapy is efficacy in patients with a high baseline viral load. In the DRIVE-FORWARD trial, among participants with a baseline HIV-1 RNA of 100,000 copies per mL or higher, 81% in the this compound group and 76% in the darunavir group achieved viral suppression by week 48.[4] For the subgroup with viral loads exceeding 500,000 copies per mL, 82% of those on this compound and 50% on darunavir/ritonavir achieved an HIV-1 RNA of less than 50 copies per mL at week 48.[4]

CD4+ Cell Count Response:

Both treatment arms showed robust immunological recovery. At week 48, the mean increase in CD4+ T-cell counts from baseline was comparable between the two groups, with a mean change of 193 cells/µL for this compound and 186 cells/µL for darunavir/ritonavir.[4][5] By week 192 of an open-label extension, those who continued this compound and those who switched from darunavir/ritonavir to this compound showed similar mean increases in CD4 T-cell counts from week 96.[6]

Comparative Safety and Tolerability Profile

The safety and tolerability of an antiretroviral regimen are critical for long-term adherence and patient outcomes. The DRIVE-FORWARD trial revealed distinct profiles for this compound and darunavir/ritonavir.

Adverse Events:

While both regimens were generally well-tolerated, there were notable differences in the incidence of specific adverse events. Diarrhea was more frequently reported in the darunavir/ritonavir group (24%) compared to the this compound group (17%) over 96 weeks.[2] Other common adverse events across both groups included nausea and headache.[1][2]

Discontinuation Rates:

The rate of discontinuation due to adverse events was low in both arms of the study. Through 96 weeks, the time to discontinuation due to an adverse event was not significantly different between the two groups.[2]

Lipid Profile:

A key differentiator observed in the DRIVE-FORWARD trial was the impact on lipid profiles. This compound was associated with a more favorable lipid profile compared to darunavir/ritonavir.[2][5] At 96 weeks, participants receiving this compound experienced a modest decrease in LDL cholesterol, while those on darunavir/ritonavir saw an increase.[7] Similarly, triglyceride levels decreased slightly in the this compound arm but increased in the darunavir/ritonavir arm.[7]

Resistance Profile

The emergence of drug resistance is a significant concern in HIV-1 treatment. In the DRIVE-FORWARD trial, the development of resistance to any study drug was infrequent in both treatment groups through 96 weeks.[2] this compound was designed to have a high barrier to resistance and to be effective against common NNRTI-resistant HIV-1 variants.[1][8] In clinical trials, the development of this compound resistance-associated substitutions in reverse transcriptase was uncommon.[8][9]

Data Summary Tables

Table 1: Efficacy Outcomes at Week 48 and Week 96

EndpointThis compoundDarunavir/Ritonavir
Week 48: HIV-1 RNA < 50 copies/mL 84% (321/383)[1]80% (306/383)[1]
Week 96: HIV-1 RNA < 50 copies/mL 73% (277/383)[2]66% (248/383)[2]
Week 48: Mean CD4+ Cell Count Change +193 cells/µL[4]+186 cells/µL[4]

Table 2: Key Safety and Tolerability Findings through Week 96

Adverse Event/OutcomeThis compoundDarunavir/Ritonavir
Diarrhea 17% (65/383)[2]24% (91/383)[2]
Nausea 12% (45/383)[2]14% (52/383)[2]
Headache 15% (57/383)[2]12% (46/383)[2]
Discontinuation due to Adverse Events 2% (6/383) at Week 48[1]3% (12/383) at Week 48[1]

Experimental Protocols

The DRIVE-FORWARD trial was a randomized, controlled, double-blind, multicenter, non-inferiority study conducted across 125 clinical centers in 15 countries.[1]

Participant Population:

Eligible participants were adults (≥18 years old) with HIV-1 infection who were naive to antiretroviral therapy.[1][3] They were required to have a plasma HIV-1 RNA of at least 1000 copies per mL at screening.[1][3] Exclusion criteria included prior treatment for any viral infection other than HIV-1, use of immunosuppressive drugs, and active acute hepatitis.[1][3]

Randomization and Blinding:

A total of 769 participants were randomly assigned (1:1) to receive either this compound or darunavir/ritonavir.[1] The randomization was stratified by screening HIV-1 RNA levels (≤100,000 vs >100,000 copies per mL) and the chosen NRTI pair.[1][3] To maintain blinding, all participants, investigators, study site personnel, and funding institution staff were masked to the treatment group assignment.[1][3] Participants received four tablets daily, including placebos for the alternative treatment.[4]

Treatment Regimens:

  • This compound Group: Oral this compound 100 mg once daily.[1]

  • Darunavir/Ritonavir Group: Oral darunavir 800 mg plus ritonavir 100 mg once daily.[1]

Both groups also received two investigator-selected NRTIs: either tenofovir and emtricitabine or abacavir and lamivudine.[1]

Endpoints:

The primary efficacy endpoint was the proportion of participants achieving an HIV-1 RNA of less than 50 copies per mL at week 48, as determined by the US Food and Drug Administration snapshot algorithm.[1][3] Non-inferiority was established if the lower bound of the two-sided 95% CI for the treatment difference (this compound minus darunavir) was greater than -10 percentage points.[1][3]

Mechanism of Action and Experimental Workflow Diagrams

cluster_this compound This compound (NNRTI) Mechanism cluster_darunavir Darunavir (Protease Inhibitor) Mechanism DOR This compound RT_Pocket Allosteric Pocket of Reverse Transcriptase DOR->RT_Pocket Binds to RT_Conformation Conformational Change in Reverse Transcriptase RT_Pocket->RT_Conformation Induces DNA_Synthesis_Block Inhibition of Viral DNA Synthesis RT_Conformation->DNA_Synthesis_Block Leads to DRV Darunavir Protease_Active_Site Active Site of HIV-1 Protease DRV->Protease_Active_Site Binds to Gag_Pol_Cleavage_Block Inhibition of Gag-Pol Polyprotein Cleavage Protease_Active_Site->Gag_Pol_Cleavage_Block Prevents Viral_Maturation_Block Prevention of Viral Maturation Gag_Pol_Cleavage_Block->Viral_Maturation_Block Results in

Caption: Mechanisms of Action for this compound and Darunavir.

cluster_treatment Double-Blind Treatment Arms Screening Screening of Treatment-Naive Adults with HIV-1 Randomization Randomization (1:1) Screening->Randomization DOR_Arm This compound 100mg QD + 2 NRTIs Randomization->DOR_Arm DRV_Arm Darunavir/r 800/100mg QD + 2 NRTIs Randomization->DRV_Arm Follow_Up Follow-up Visits and Data Collection DOR_Arm->Follow_Up DRV_Arm->Follow_Up Week48 Primary Endpoint Analysis (Week 48) Follow_Up->Week48 Week96 Long-Term Endpoint Analysis (Week 96) Week48->Week96

Caption: DRIVE-FORWARD Clinical Trial Workflow.

References

Doravirine's Resilience: A Comparative Analysis of its Cross-Resistance Profile Against NNRTI-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine with other NNRTIs, focusing on its cross-resistance profile against common NNRTI-resistant strains of HIV-1. The data presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at this compound's efficacy, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates a distinct and favorable resistance profile compared to other NNRTIs such as efavirenz, rilpivirine, and nevirapine. It maintains significant activity against HIV-1 strains with common NNRTI resistance-associated mutations, including K103N and Y181C. Clinical trial data further supports a high barrier to resistance for this compound, with a low incidence of treatment-emergent resistance. This guide will delve into the in vitro and in vivo data that substantiates these claims, providing a clear comparison of its performance against alternative NNRTIs.

Mechanism of Action: Overcoming Resistance

This compound, like other NNRTIs, is an allosteric inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] It binds to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits the conversion of viral RNA to DNA, a critical step in the HIV-1 replication cycle.[1] this compound's unique molecular structure allows for a more flexible binding to the reverse transcriptase, enabling it to maintain efficacy even when mutations are present that confer resistance to other NNRTIs.[1]

Doravirine_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of NNRTI Action Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Viral Assembly & Budding Transcription_Translation->Assembly_Budding This compound This compound NNRTI_Binding_Pocket Allosteric Binding Pocket This compound->NNRTI_Binding_Pocket Binds to RT_Enzyme Reverse Transcriptase (RT) RT_Enzyme->NNRTI_Binding_Pocket Inhibition Inhibition of RT Activity NNRTI_Binding_Pocket->Inhibition Induces Conformational Change Inhibition->Reverse_Transcription Blocks

Diagram 1: Mechanism of this compound Action

Comparative In Vitro Susceptibility

The following tables summarize the in vitro activity of this compound compared to other NNRTIs against wild-type HIV-1 and a panel of NNRTI-resistant mutant viruses. The data is presented as fold change (FC) in the 50% effective concentration (EC50) relative to the wild-type virus. A lower fold change indicates greater potency.

Table 1: In Vitro Activity Against Single NNRTI Resistance-Associated Mutations
MutationThis compound (FC)Efavirenz (FC)Rilpivirine (FC)Nevirapine (FC)
K103N 1.4[3]>50[4]->50
Y181C 1.8[3]->5[4]-
G190A ----
Y188L >100[4]---
M230L 7.6[3]---
V106A 9.6[5]~5[6]--

Data compiled from multiple in vitro studies. Dashes indicate data not consistently reported across compared studies.

Table 2: Susceptibility of Clinical Isolates to Various NNRTIs
DrugPercentage of Susceptible Isolates
This compound 92.5% - 96.7%[7][8]
Etravirine 91.5%[7][8]
Rilpivirine 89.5%[7][8]
Efavirenz 81.5%[7][8]
Nevirapine 77.5%[7][8]

Based on an analysis of 4,070 clinical isolates, with susceptibility defined by a fold-change cutoff.[7]

Clinical Trial Evidence: DRIVE-FORWARD & DRIVE-AHEAD

The phase 3 clinical trials, DRIVE-FORWARD and DRIVE-AHEAD, evaluated the efficacy and resistance profile of this compound in treatment-naive adults with HIV-1.

Table 3: Emergent Resistance in DRIVE-FORWARD and DRIVE-AHEAD Trials (Week 96)
Trial ArmNumber of Participants with Emergent Genotypic ResistanceCommon this compound Resistance-Associated Mutations
This compound 12 out of 747V106A/I/M, F227C[9]
Efavirenz/FTC/TDF 15 out of 364K103N, G190A, Y181C (not observed in this compound arm)[10]
Darunavir/r 0 out of 383-

Data from participants who met the criteria for resistance analysis.[9][10]

Notably, the common NNRTI resistance mutations K103N, Y181C, K101E, E138K, and G190A were not detected in any participant who experienced virologic failure in the this compound arms of these studies.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Phenotypic Susceptibility Assay

This assay directly measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

  • Virus Preparation: HIV-1 isolates (either laboratory strains with site-directed mutations or clinical isolates from patients) are cultured and quantified.

  • Cell Culture: T-lymphocyte cell lines (e.g., MT-4 cells) are seeded in 96-well plates.

  • Drug Dilution: A serial dilution of the NNRTI (this compound, Efavirenz, etc.) is prepared and added to the cell cultures.

  • Infection: The cells are infected with a standardized amount of the virus isolate.

  • Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is measured using various methods, such as a p24 antigen ELISA, a luciferase reporter gene assay, or by measuring the cytopathic effect.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the wild-type and mutant viruses. The fold change (FC) is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Phenotypic_Susceptibility_Assay_Workflow Start Start Virus_Prep Prepare and Quantify HIV-1 Isolates Start->Virus_Prep Cell_Culture Seed T-lymphocyte Cells in 96-well Plates Virus_Prep->Cell_Culture Drug_Dilution Prepare Serial Dilutions of NNRTIs Cell_Culture->Drug_Dilution Infection Infect Cells with Virus Isolates Drug_Dilution->Infection Incubation Incubate Plates (3-7 days) Infection->Incubation Quantification Quantify Viral Replication (e.g., p24 ELISA) Incubation->Quantification Data_Analysis Calculate EC50 and Fold Change (FC) Quantification->Data_Analysis End End Data_Analysis->End

Diagram 2: Phenotypic Susceptibility Assay Workflow
Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the reverse transcriptase gene of HIV-1 to study their effect on drug susceptibility.

  • Plasmid Template: A plasmid containing the wild-type HIV-1 reverse transcriptase gene is used as a template.

  • Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of a mismatch at the desired mutation site.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized, mutated plasmid is not).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

  • Verification: The plasmid DNA is isolated from the E. coli and the desired mutation is confirmed by DNA sequencing.

  • Virus Production: The mutated reverse transcriptase gene is then used to generate infectious HIV-1 clones for use in phenotypic susceptibility assays.

Clinical Trial Resistance Analysis (DRIVE-FORWARD & DRIVE-AHEAD)
  • Patient Monitoring: Treatment-naive HIV-1 infected adults were randomized to receive a this compound-based regimen or a comparator regimen.

  • Virologic Failure Definition: Protocol-defined virologic failure was defined as a confirmed plasma HIV-1 RNA level ≥50 copies/mL after initial suppression, or a failure to achieve an HIV-1 RNA level <50 copies/mL by a specific timepoint (e.g., week 48).[4]

  • Sample Collection: For patients meeting the criteria for virologic failure, plasma samples were collected for resistance testing.

  • Genotypic Analysis: The HIV-1 reverse transcriptase gene was sequenced from the viral RNA in the plasma samples to identify any amino acid substitutions.

  • Phenotypic Analysis: If genotypic resistance was detected, a corresponding phenotypic analysis was performed to confirm reduced susceptibility to the study drugs.

Conclusion

This compound exhibits a robust cross-resistance profile, retaining activity against many NNRTI-resistant HIV-1 strains that show reduced susceptibility to other NNRTIs. This favorable profile, coupled with a high barrier to the development of resistance in clinical settings, positions this compound as a valuable option in the armamentarium of antiretroviral therapies. The distinct resistance pathway of this compound suggests minimal cross-resistance with other NNRTIs, offering a potential advantage for both treatment-naive and experienced patients.

References

Doravirine Demonstrates a Superior Lipid Profile Compared to Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), consistently shows a more favorable lipid profile in comparison to several other widely used antiretroviral (ARV) agents, including efavirenz and ritonavir-boosted darunavir. Clinical trial data indicates that treatment with this compound-based regimens results in minimal, and in some cases beneficial, changes to patient lipid levels, a significant consideration in the long-term management of HIV-1.

Comparative Lipid Profile Data

The following tables summarize the mean changes in fasting lipid profiles from baseline for this compound compared to other ARVs across major clinical trials.

Table 1: this compound vs. Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (EFV/FTC/TDF) in Treatment-Naïve Adults (DRIVE-AHEAD Trial)

Lipid ParameterThis compound/Lamivudine/TDF (DELSTRIGO®)EFV/FTC/TDF
LDL-Cholesterol (mg/dL) -2.1[1]+8.3[1]
Non-HDL-Cholesterol (mg/dL) -4.1[1]+12.7[1]
Data presented as mean change from baseline at Week 48.

In the DRIVE-AHEAD trial, patients receiving the this compound-based regimen saw a decrease in both LDL and non-HDL cholesterol, whereas the efavirenz-based regimen was associated with increases in these parameters[1][2].

Table 2: this compound vs. Ritonavir-Boosted Darunavir (DRV+r) in Treatment-Naïve Adults (DRIVE-FORWARD Trial)

Lipid ParameterThis compound + 2 NRTIs (PIFELTRO®)DRV+r + 2 NRTIs
LDL-Cholesterol (mg/dL) -4.6[1]+9.5[1]
Non-HDL-Cholesterol (mg/dL) -5.4[1]+13.7[1]
Data presented as mean change from baseline at Week 48. NRTIs were investigator-selected (emtricitabine/tenofovir disoproxil fumarate or abacavir/lamivudine).

The DRIVE-FORWARD trial demonstrated that this compound, in combination with two nucleoside reverse-transcriptase inhibitors (NRTIs), had a superior lipid profile compared to ritonavir-boosted darunavir[3][4][5].

Table 3: Switching to this compound/Lamivudine/TDF from a Boosted Protease Inhibitor Regimen (DRIVE-SHIFT Trial)

Lipid ParameterSwitched to this compound/3TC/TDFContinued Boosted PI + 2 NRTIs
LDL-Cholesterol (mg/dL) -16.3[1]-2.6[1]
Non-HDL-Cholesterol (mg/dL) -24.8[1]-2.1[1]
Data presented as mean change from baseline at Week 24 for participants on a ritonavir-boosted protease inhibitor at study entry.

The DRIVE-SHIFT trial showed that virologically suppressed patients who switched to a this compound-based regimen from a regimen containing a ritonavir-boosted protease inhibitor experienced significant reductions in fasting lipids, which were maintained through 144 weeks[3][6][7].

Experimental Protocols

The data presented is derived from large, well-controlled Phase 3 clinical trials.

  • DRIVE-AHEAD (NCT02403674): This was a multicenter, double-blind, non-inferiority trial involving 728 treatment-naïve adults with HIV-1.[4][8] Participants were randomized 1:1 to receive either a once-daily fixed-dose combination of this compound/lamivudine/TDF or efavirenz/emtricitabine/TDF.[2] The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48, with pre-specified secondary endpoints including mean changes in fasting LDL-C and non-HDL-C.[2][8]

  • DRIVE-FORWARD (NCT02275780): This was a randomized, double-blind, non-inferiority trial in 766 treatment-naïve adults with HIV-1.[5] Participants were randomized to receive either this compound (100 mg) or darunavir (800 mg) with ritonavir (100 mg) once daily, both in combination with investigator-selected NRTIs (TDF/FTC or ABC/3TC).[5] The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <50 copies/mL at week 48, with a key secondary endpoint being the effect on fasting serum lipids.[1]

  • DRIVE-SHIFT (NCT02397096): This was a randomized, open-label trial evaluating a switch to this compound/lamivudine/TDF in 670 virologically suppressed adults who had been on a stable antiretroviral regimen (including a boosted PI, boosted elvitegravir, or an NNRTI with two NRTIs) for at least six months.[6][9] The primary endpoint assessed non-inferiority based on the proportion of participants with HIV-1 RNA <50 copies/mL.[9] A key safety evaluation included the change from baseline in fasting serum lipids, particularly in participants switching from a ritonavir-boosted PI regimen.[9]

Visualizing the Clinical Trial Process and ARV Impact

The following diagrams illustrate the typical workflow of these clinical trials and the general impact of different ARV classes on lipid metabolism.

G cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomized Treatment cluster_followup Phase 3: Follow-Up & Analysis P1 Patient Screening (Treatment-Naïve or Suppressed) P2 Informed Consent P1->P2 P3 Baseline Assessments (HIV-1 RNA, CD4, Fasting Lipids) P2->P3 T1 Randomization (1:1) P3->T1 T2a Arm A: This compound-Based Regimen T1->T2a T2b Arm B: Comparator ARV Regimen (e.g., DRV+r, EFV/FTC/TDF) T1->T2b F1 Scheduled Visits (e.g., Week 24, 48, 96) T2a->F1 T2b->F1 F2 Data Collection (Efficacy & Safety Monitoring) F1->F2 F3 Lipid Profile Analysis (Change from Baseline) F2->F3 End Study Conclusion F3->End Primary & Secondary Endpoint Analysis

Caption: Workflow of a typical Phase 3 ARV clinical trial.

G cluster_liver Hepatocyte Lipid Metabolism cluster_arvs cluster_lipids VLDL VLDL Assembly & Secretion TG Triglycerides VLDL->TG Lipolysis Lipolysis Lipolysis->TG Decreases PI Protease Inhibitors (e.g., Darunavir/r) PI->VLDL  Increases PI->Lipolysis Inhibits   NNRTI_Old Older NNRTIs (e.g., Efavirenz) NNRTI_Old->TG Increases HDL HDL-C NNRTI_Old->HDL Increases DOR This compound (NNRTI) LDL LDL-C DOR->LDL Neutral / Decreases DOR->TG Neutral / Decreases TG->LDL Metabolizes to

Caption: General impact of ARV classes on lipid metabolism.

Mechanism of Action and Lipid Effects

Antiretroviral therapy-associated dyslipidemia is a known complication that can increase cardiovascular risk.[10] Protease inhibitors (PIs), in particular, have been associated with increased levels of total cholesterol, triglycerides (TG), and LDL-cholesterol.[10] While older NNRTIs like efavirenz can increase HDL-cholesterol, they have also been shown to raise TG and total cholesterol levels.[11]

This compound's favorable lipid profile is a distinguishing feature within the NNRTI class. The precise mechanisms for this are not fully elucidated but are a subject of ongoing research. The clinical data consistently demonstrates that this compound-based regimens, whether used as initial therapy or as a switch from other regimens, are associated with minimal and often favorable changes in fasting lipid profiles, contributing to a better long-term metabolic outlook for people living with HIV.[12][13][14]

References

Validation of Doravirine's non-inferiority in switch studies (DRIVE-SHIFT)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the DRIVE-SHIFT trial demonstrates that switching to a doravirine-based regimen is a non-inferior and well-tolerated option for maintaining virologic suppression in adults with HIV-1. The study provides robust evidence supporting the use of this compound in treatment-experienced, virologically suppressed patients considering a change in their antiretroviral therapy.

The DRIVE-SHIFT study was a pivotal phase 3, open-label, active-controlled, non-inferiority trial designed to evaluate the efficacy and safety of switching to a once-daily, single-tablet regimen of this compound/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF). The trial enrolled 670 adults with HIV-1 who were virologically suppressed for at least six months on a stable regimen of two nucleoside reverse transcriptase inhibitors (NRTIs) plus a boosted protease inhibitor, boosted elvitegravir, or a non-nucleoside reverse transcriptase inhibitor (NNRTI)[1]. Participants were randomized in a 2:1 ratio to either immediately switch to DOR/3TC/TDF (Immediate Switch Group; ISG) or continue their baseline regimen for 24 weeks before switching (Delayed Switch Group; DSG)[2][3].

Efficacy and Safety Outcomes: A Comparative Analysis

The primary endpoint of the study was the proportion of participants with HIV-1 RNA less than 50 copies/mL. At week 48, 90.8% of participants in the Immediate Switch Group maintained virologic suppression, demonstrating non-inferiority to the Delayed Switch Group's week 24 results (94.6%)[1]. A secondary comparison at week 24 showed similar rates of virologic suppression between the two groups (93.7% for ISG vs. 94.6% for DSG)[1]. Long-term data through 144 weeks confirmed the durability of this response, with 80.1% of the ISG and 83.7% of the DSG maintaining virologic suppression[4][5].

The safety profile of the this compound-based regimen was generally favorable. While the incidence of any adverse events was higher in the group that switched to DOR/3TC/TDF compared to those continuing their baseline regimen at week 24, most of these events were mild[1][6]. The most common adverse events reported were nasopharyngitis, headache, and diarrhea[5]. Importantly, switching to DOR/3TC/TDF was associated with a superior lipid profile, particularly for patients switching from a boosted protease inhibitor regimen, with significant reductions in LDL-cholesterol and non-HDL-cholesterol[1][2][7].

Below are tables summarizing the key efficacy and safety data from the DRIVE-SHIFT trial.

Table 1: Virologic Efficacy Outcomes
EndpointImmediate Switch Group (DOR/3TC/TDF)Delayed Switch Group (Baseline Regimen)Treatment Difference (95% CI)
HIV-1 RNA <50 copies/mL at Week 24 [1]93.7%94.6%-0.9 (-4.7 to 3.0)
HIV-1 RNA <50 copies/mL at Week 48 (ISG) vs. Week 24 (DSG) [1]90.8%94.6%-3.8 (-7.9 to 0.3)
HIV-1 RNA ≥50 copies/mL at Week 24 [6]1.8%1.8%
HIV-1 RNA ≥50 copies/mL at Week 48 (ISG) vs. Week 24 (DSG) [2]2%1%0.7 (-1.3 to 2.6)
HIV-1 RNA <50 copies/mL at Week 144 [4][5]80.1%83.7%
HIV-1 RNA ≥50 copies/mL at Week 144 [4][5]2.7%4.8%
Table 2: Key Safety and Tolerability Data
ParameterImmediate Switch Group (DOR/3TC/TDF)Delayed Switch Group (Baseline Regimen)
Adverse Events by Week 24 [1]68.9%52.5%
Treatment Discontinuation due to Adverse Events by Week 24 [1]2.5%0.4%
Mean Change in Fasting LDL-C at Week 24 (from boosted PI) [2][3]-16.3 mg/dL-2.6 mg/dL
Mean Change in Fasting non-HDL-C at Week 24 (from boosted PI) [2][3]-24.8 mg/dL-2.1 mg/dL

Experimental Protocols

The DRIVE-SHIFT trial employed a robust and well-defined methodology to assess the non-inferiority of this compound.

Study Design: A phase 3, randomized, multicenter, open-label, active-controlled, non-inferiority trial[2][3].

Participants: Adults with HIV-1 who were virologically suppressed (HIV-1 RNA < 40 copies/mL) for at least 6 months on a stable antiretroviral regimen, with no history of virologic failure[6].

Randomization and Treatment: Participants were randomized 2:1 to either switch to a fixed-dose combination of DOR/3TC/TDF (100 mg/300 mg/300 mg) once daily at baseline (Immediate Switch Group) or to continue their baseline regimen and switch at week 24 (Delayed Switch Group)[1][6].

Endpoints:

  • Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA < 50 copies/mL at week 48 in the Immediate Switch Group compared to week 24 in the Delayed Switch Group, using the FDA Snapshot algorithm. The non-inferiority margin was set at -8%[1][8].

  • Secondary Efficacy Endpoint: The proportion of participants with HIV-1 RNA ≥ 50 copies/mL. The non-inferiority margin for this endpoint was 4%[8].

  • Safety Endpoints: Included the incidence of adverse events, discontinuations due to adverse events, and changes in laboratory parameters, including fasting lipids[3].

Statistical Analysis: The primary efficacy analysis was based on a confidence interval approach for the difference in proportions between the two treatment groups[7].

Visualizing the Study's Framework

To further elucidate the experimental design and the logic behind the non-inferiority assessment, the following diagrams are provided.

DRIVE_SHIFT_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_isg Immediate Switch Group (ISG) cluster_dsg Delayed Switch Group (DSG) Screening Virologically Suppressed HIV-1 Adults (≥6 months on stable ART) Enrollment Randomization (2:1) Screening->Enrollment ISG_Day1 Switch to DOR/3TC/TDF (Day 1) Enrollment->ISG_Day1 n=447 DSG_Day1 Continue Baseline Regimen (Day 1) Enrollment->DSG_Day1 n=223 ISG_W24 Week 24 Assessment ISG_Day1->ISG_W24 ISG_W48 Week 48 Assessment (Primary Endpoint) ISG_W24->ISG_W48 DSG_W24 Week 24 Assessment (Comparator Endpoint) DSG_Day1->DSG_W24 DSG_Switch Switch to DOR/3TC/TDF (Post Week 24) DSG_W24->DSG_Switch

Caption: Experimental workflow of the DRIVE-SHIFT trial.

Non_Inferiority_Logic cluster_hypothesis Non-Inferiority Hypothesis cluster_assessment Assessment cluster_conclusion Conclusion H0 H0: DOR/3TC/TDF is inferior to Baseline Regimen H1 H1: DOR/3TC/TDF is non-inferior to Baseline Regimen Primary_Endpoint Proportion with HIV-1 RNA < 50 copies/mL Comparison ISG at Week 48 vs. DSG at Week 24 Primary_Endpoint->Comparison CI Calculate 95% Confidence Interval for the difference Comparison->CI Decision Is the lower bound of the CI > -8%? CI->Decision Non_Inferiority_Met Non-inferiority is met Decision->Non_Inferiority_Met Yes Non_Inferiority_Not_Met Non-inferiority is not met Decision->Non_Inferiority_Not_Met No

Caption: Logical framework for non-inferiority assessment.

References

Comparative In Vitro Potency of Doravirine, Rilpivirine, and Efavirenz Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro potency of three non-nucleoside reverse transcriptase inhibitors (NNRTIs): Doravirine, Rilpivirine, and Efavirenz. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antiretroviral agents.

Executive Summary

This compound, a newer generation NNRTI, demonstrates potent in vitro activity against wild-type HIV-1, comparable to that of Rilpivirine and Efavirenz. All three drugs target the HIV-1 reverse transcriptase enzyme, but exhibit different profiles against various drug-resistant mutant strains. This guide summarizes key quantitative data on their in vitro potency and provides detailed experimental methodologies for the assays used to derive this data.

Data Presentation

The following tables summarize the in vitro potency of this compound, Rilpivirine, and Efavirenz against wild-type HIV-1. It is important to note that the specific values can vary between different studies and experimental conditions.

Table 1: In Vitro Potency (EC50/IC50) Against Wild-Type HIV-1

DrugParameterValue (nM)Assay Type
This compound IC501.0 ± 0.27Single-Round Infection Assay
Rilpivirine IC500.24 ± 0.1Single-Round Infection Assay[1]
Efavirenz IC50~1.4 µM (1400 nM)Reverse Transcriptase Assay

Note: IC50 values from different assay types (cell-based vs. enzymatic) are not directly comparable but provide insights into antiviral activity and direct enzyme inhibition, respectively.

Mechanism of Action

This compound, Rilpivirine, and Efavirenz are all allosteric inhibitors of HIV-1 reverse transcriptase (RT).[1] They bind to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.

Mechanism of NNRTI Action cluster_0 HIV-1 Reverse Transcriptase (RT) RT Reverse Transcriptase (p66/p51 heterodimer) ViralDNA Viral DNA Synthesis RT->ViralDNA Catalyzes ActiveSite Polymerase Active Site NNRTIPocket NNRTI Binding Pocket (Allosteric Site) NNRTIPocket->ActiveSite Induces Conformational Change Inhibition Inhibition NNRTI This compound / Rilpivirine / Efavirenz NNRTI->NNRTIPocket Binds to ViralRNA Viral RNA Template ViralRNA->RT dNTPs dNTPs dNTPs->ActiveSite Inhibition->ViralDNA Blocks

NNRTI Mechanism of Action

Experimental Protocols

Single-Round Infectivity Assay for EC50/IC50 Determination

This assay measures the antiviral activity of the compounds in a cell-based system that mimics a single cycle of HIV-1 infection.

a. Cell and Virus Preparation:

  • Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain integrated Tat-responsive luciferase and β-galactosidase reporter genes, are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting 293T cells with an HIV-1 genomic vector (encoding all viral proteins except for the envelope) and a separate plasmid expressing the vesicular stomatitis virus glycoprotein (VSV-G). This results in viral particles capable of a single round of infection in a broad range of cells.

b. Assay Procedure:

  • Seed TZM-bl cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds (this compound, Rilpivirine, Efavirenz).

  • Pre-incubate the diluted compounds with the pseudotyped virus for a specified period (e.g., 1 hour) at 37°C.

  • Add the virus-drug mixture to the TZM-bl cells.

  • Incubate the plates for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces luciferase activity by 50% compared to virus-only controls.

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis Cells Seed TZM-bl cells Infect Add mixture to cells Cells->Infect Drugs Prepare drug dilutions PreIncubate Pre-incubate drugs with virus Drugs->PreIncubate Virus Prepare pseudotyped HIV-1 Virus->PreIncubate PreIncubate->Infect Incubate Incubate for 48h Infect->Incubate Lyse Lyse cells Incubate->Lyse Luciferase Measure luciferase activity Lyse->Luciferase Calculate Calculate EC50/IC50 Luciferase->Calculate Start ReactionMix Prepare Reaction Mix (Buffer, Template/Primer, Labeled dTTP) Start->ReactionMix AddInhibitor Add Serial Dilutions of NNRTI ReactionMix->AddInhibitor AddEnzyme Add Purified HIV-1 RT AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Quantify Quantify Incorporated dTTP StopReaction->Quantify Calculate Calculate IC50 and Ki Quantify->Calculate End Calculate->End

References

Long-Term Virologic Suppression with Doravirine-Based Regimens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Doravirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated sustained efficacy in maintaining long-term virologic suppression in adults with HIV-1 infection. This guide provides a comprehensive comparison of this compound-based regimens with other established antiretroviral therapies, supported by data from pivotal clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Comparative Efficacy in Treatment-Naïve Adults

Clinical trials in treatment-naïve individuals have established the non-inferiority, and in some aspects, superiority of this compound-based regimens compared to standard-of-care treatments.

This compound vs. Efavirenz-Based Regimen (DRIVE-AHEAD Trial)

The DRIVE-AHEAD trial, a phase 3, multicenter, double-blind, non-inferiority study, compared a fixed-dose combination of this compound/Lamivudine/Tenofovir Disoproxil Fumarate (DOR/3TC/TDF) to Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (EFV/FTC/TDF) in treatment-naïve adults with HIV-1.[1][2]

Long-Term Virologic Suppression Rates (HIV-1 RNA <50 copies/mL)

TimepointDOR/3TC/TDFEFV/FTC/TDFTreatment Difference (95% CI)
Week 4884%81%3.5% (-2.0 to 9.0)
Week 9677.5%73.6%3.8% (-2.4 to 10.0)

Data sourced from the DRIVE-AHEAD trial results.[1][3]

At 96 weeks, the DOR/3TC/TDF regimen maintained a high rate of virologic suppression, demonstrating non-inferiority to the EFV/FTC/TDF regimen.[1][4] Notably, the this compound arm exhibited a more favorable safety profile, with significantly fewer neuropsychiatric adverse events such as dizziness and sleep disorders.[1][3] Furthermore, patients receiving the this compound-based regimen did not experience the increases in fasting LDL and non-HDL cholesterol that were observed in the efavirenz group.[1][2]

This compound vs. Ritonavir-Boosted Darunavir (DRIVE-FORWARD Trial)

The DRIVE-FORWARD study, a randomized, double-blind, non-inferiority phase 3 trial, evaluated the efficacy and safety of this compound against ritonavir-boosted darunavir, both administered with two nucleoside reverse transcriptase inhibitors (NRTIs), in treatment-naïve adults with HIV-1.[5][6]

Long-Term Virologic Suppression Rates (HIV-1 RNA <50 copies/mL)

TimepointThis compound + 2 NRTIsDarunavir/ritonavir + 2 NRTIsTreatment Difference (95% CI)
Week 4884%80%3.9% (-1.6 to 9.4)
Week 9673%66%7.1% (0.5 to 13.7)

Data sourced from the DRIVE-FORWARD trial results.[6][7]

After nearly two years of follow-up, a higher percentage of participants in the this compound group achieved virologic suppression compared to the darunavir/ritonavir group.[6][7] The lipid profile also favored the this compound arm, with modest decreases in LDL cholesterol compared to increases in the protease inhibitor arm.[7]

Efficacy in Virologically Suppressed Adults (DRIVE-SHIFT Trial)

The DRIVE-SHIFT trial, a phase 3, randomized, open-label study, assessed the efficacy and safety of switching from a stable antiretroviral regimen to the fixed-dose combination of DOR/3TC/TDF in adults with HIV-1 who had been virologically suppressed for at least six months and had no history of virologic failure.[8][9] Participants were randomized to either switch immediately or after a 24-week delay.

Virologic Suppression Rates After Switching to DOR/3TC/TDF

TimepointImmediate Switch GroupDelayed Switch Group
Week 144 (HIV-1 RNA <50 copies/mL)80.1%83.7%
Week 144 (HIV-1 RNA ≥50 copies/mL)2.7%4.8%

Data sourced from the DRIVE-SHIFT trial results using the FDA Snapshot approach.[8][9]

The 144-week data from the DRIVE-SHIFT trial demonstrate that switching to a DOR/3TC/TDF regimen is an effective and well-tolerated option for maintaining long-term viral suppression in individuals considering a change in therapy.[8][9] The study also highlighted a favorable safety profile and improved lipid profiles after switching to the this compound-based regimen.[8][9] An open-label extension of the DRIVE-FORWARD and DRIVE-AHEAD trials further supported these findings, showing that virologic suppression was maintained through 192 weeks in patients who either continued on this compound or switched to it from a comparator regimen.[10]

Experimental Protocols

DRIVE-AHEAD Trial Methodology
  • Study Design: A phase 3, multicenter, double-blind, non-inferiority trial.[1][2]

  • Participants: Antiretroviral treatment-naïve adults with HIV-1 RNA levels of 1000 copies/mL or higher.[1][2]

  • Randomization: Participants were randomized on a 1:1 basis to receive either a daily fixed-dose tablet of DOR (100 mg)/3TC (300 mg)/TDF (300 mg) or EFV (600 mg)/FTC (200 mg)/TDF (300 mg).[1][2]

  • Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA levels below 50 copies/mL at week 48, with a pre-defined non-inferiority margin of 10%. A key secondary endpoint was this proportion at week 96.[1][5]

DRIVE-FORWARD Trial Methodology
  • Study Design: A randomized, controlled, double-blind, multicenter, non-inferiority, phase 3 study.[5][6]

  • Participants: Adults aged 18 years or older with HIV-1 infection who were naïve to antiretroviral therapy, with a plasma HIV-1 RNA concentration of 1000 copies per mL or higher at screening, and no known resistance to the study drugs.[5]

  • Randomization: Participants were randomly assigned (1:1) to receive either this compound (100 mg per day) or ritonavir-boosted darunavir (100 mg ritonavir and 800 mg darunavir per day). Both were administered with investigator-selected NRTIs (emtricitabine and tenofovir disoproxil fumarate or abacavir and lamivudine).[5]

  • Primary Efficacy Endpoint: The proportion of participants with a plasma HIV-1 RNA concentration of less than 50 copies per mL at week 48. A key secondary endpoint was this proportion at week 96.[5][6]

DRIVE-SHIFT Trial Methodology
  • Study Design: A phase 3, randomized, open-label trial.[8][9]

  • Participants: Adults with HIV-1 who had been virologically suppressed for at least 6 months on a stable antiretroviral regimen and had no prior history of virologic failure.[8][9]

  • Randomization: Participants were randomized to switch to a once-daily regimen of DOR/3TC/TDF either at day 1 (immediate switch group) or at week 24 (delayed switch group).[9][11]

  • Primary Efficacy Endpoint: To demonstrate the non-inferiority of switching to DOR/3TC/TDF compared to continuing the baseline regimen in maintaining virologic suppression. Long-term efficacy and safety were assessed through week 144.[8][12]

Visualized Pathways and Workflows

HIV_Reverse_Transcription_Inhibition cluster_virus HIV Virion cluster_cell Host Cell (CD4+ T-cell) Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Transport to nucleus Host_DNA Host Cell DNA Integration->Host_DNA This compound This compound (NNRTI) This compound->RT Binds to and inhibits enzyme

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Treatment Assignment cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A Arm A: This compound-based Regimen Randomization->Arm_A Arm_B Arm B: Comparator Regimen Randomization->Arm_B Follow_Up Scheduled Follow-up Visits (e.g., Week 48, 96, 144) Arm_A->Follow_Up Arm_B->Follow_Up Data_Collection Data Collection (Virologic, Safety, etc.) Follow_Up->Data_Collection Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Analysis

Caption: Generalized workflow of a randomized controlled clinical trial for an HIV regimen.

References

A Comparative Analysis of the Genetic Barrier to Resistance for Doravirine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the resistance profile of Doravirine compared to other non-nucleoside reverse transcriptase inhibitors.

This compound (DOR), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated a distinct and favorable resistance profile compared to other drugs in its class. This guide provides a comprehensive comparative analysis of the genetic barrier to resistance for this compound against other widely used NNRTIs, including Efavirenz (EFV), Rilpivirine (RPV), Nevirapine (NVP), and Etravirine (ETR). The data presented is compiled from in vitro studies and clinical trials, offering valuable insights for research and drug development.

Data Presentation: Quantitative Analysis of NNRTI Resistance

The genetic barrier to resistance is a crucial factor in the long-term efficacy of antiretroviral therapy. It refers to the number of mutations required for a virus to develop clinically significant resistance to a drug. A higher genetic barrier implies that the virus must accumulate multiple mutations, making resistance development less likely.

The following tables summarize the fold change (FC) in 50% inhibitory concentration (IC50) for this compound and comparator NNRTIs in the presence of common resistance-associated mutations (RAMs). A lower fold change indicates greater potency of the drug against the mutant virus.

Resistance MutationThis compound (DOR) FCEfavirenz (EFV) FCRilpivirine (RPV) FCNevirapine (NVP) FCEtravirine (ETR) FC
Wild-Type 1.01.01.01.01.0
K103N1.3 - 1.7[1]>20[2][3]<3[4]>50[3]<3
Y181C2.2 - 2.8[1]~2[2]~3[4]>50[3]>10
G190A1.8 - 2.0[1]~6[2]->50-
V106A>10[4][5]~2[2]-High-level-
Y188L>100[5]>50[2]-High-levelHigh-level
K103N + Y181C3.1 - 4.9[1]>100>50>100>10
E138K1.6[1]-~3[4]-Low-level
M230L>10[6]--High-levelHigh-level

Data compiled from multiple in vitro studies. Fold change values can vary based on the specific assay and cell lines used.

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental methodologies: genotypic and phenotypic resistance assays.

Genotypic Resistance Assays

Genotypic assays are used to identify specific resistance-associated mutations in the reverse transcriptase gene of HIV.

Methodology:

  • Viral RNA Extraction: HIV RNA is extracted from patient plasma samples.[7]

  • Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA), and the reverse transcriptase gene is amplified using the polymerase chain reaction (PCR).[7]

  • DNA Sequencing: The amplified DNA is sequenced to identify any mutations.[7][8] Sanger sequencing has been the conventional method, while next-generation sequencing (NGS) is increasingly used for its ability to detect minor variants.

  • Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[7]

Phenotypic Resistance Assays

Phenotypic assays measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.

Methodology:

  • Virus Isolation or Recombinant Virus Construction: Virus can be isolated from patient plasma or, more commonly, recombinant viruses are generated containing the patient-derived reverse transcriptase gene in a laboratory strain of HIV.[9][10]

  • Cell Culture: Susceptible host cells are cultured in the presence of serial dilutions of the antiretroviral drug.

  • Infection: The cells are infected with the patient-derived or recombinant virus.

  • Measurement of Viral Replication: After a set incubation period, viral replication is measured. This is often done by quantifying the activity of a reporter gene (like luciferase) that has been engineered into the virus or by measuring the amount of viral p24 antigen produced.[9][10]

  • Calculation of IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient's virus and a wild-type reference virus.

  • Fold Change Determination: The fold change in resistance is calculated by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[11]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the genetic barrier to NNRTI resistance.

Experimental_Workflow_for_Phenotypic_Resistance_Assay cluster_patient_sample Patient Sample Processing cluster_recombinant_virus Recombinant Virus Generation cluster_susceptibility_testing Drug Susceptibility Testing Patient_Plasma Patient Plasma RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Ligation Ligation RT_PCR->Ligation Vector HIV Vector (lacking RT gene) Vector->Ligation Transfection Transfection into Producer Cells Ligation->Transfection Recombinant_Virus Recombinant Virus Production Transfection->Recombinant_Virus Infection Infection of Target Cells Recombinant_Virus->Infection Target_Cells Target Cells Target_Cells->Infection Drug_Dilution Serial Dilution of NNRTI Drug_Dilution->Infection Incubation Incubation Infection->Incubation Replication_Assay Measure Viral Replication (e.g., Luciferase Assay) Incubation->Replication_Assay IC50_Calc Calculate IC50 Replication_Assay->IC50_Calc Fold_Change Determine Fold Change IC50_Calc->Fold_Change

Caption: Workflow for Phenotypic HIV Drug Resistance Assay.

NNRTI_Resistance_Pathway cluster_rt_interaction Reverse Transcriptase - NNRTI Interaction cluster_resistance_mechanism Mechanism of Resistance RT Wild-Type HIV Reverse Transcriptase NNRTI_Binding_Pocket NNRTI Binding Pocket RT->NNRTI_Binding_Pocket Mutation Mutation in RT Gene (e.g., K103N, Y181C) NNRTI_Binding_Pocket->Mutation Selective Pressure from Drug NNRTI NNRTI Drug NNRTI->NNRTI_Binding_Pocket Binds to Altered_Pocket Altered NNRTI Binding Pocket Mutation->Altered_Pocket Reduced_Binding Reduced NNRTI Binding Altered_Pocket->Reduced_Binding Viral_Replication Continued Viral Replication in Presence of Drug Reduced_Binding->Viral_Replication

Caption: Simplified pathway of NNRTI resistance development.

Conclusion

This compound exhibits a higher genetic barrier to resistance against common NNRTI mutations like K103N and Y181C compared to first-generation NNRTIs such as Efavirenz and Nevirapine.[1][5] While certain mutations, particularly Y188L and combinations of other mutations, can confer high-level resistance to this compound, its overall profile suggests a more durable option in the face of pre-existing or emergent resistance.[5][6] This comparative analysis, supported by detailed experimental methodologies, provides a valuable resource for the scientific community engaged in HIV research and the development of more resilient antiretroviral therapies.

References

Safety Operating Guide

Essential Safety and Logistical Guide for Handling Doravirine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Doravirine in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Summary

This compound, in its solid, pure form, is classified as a hazardous substance. The primary risks are associated with its handling as a powder.

  • Acute Health Hazards: The substance is harmful if swallowed, causes skin irritation, and leads to serious eye irritation[1]. It may also cause respiratory irritation upon inhalation of dust particles[1].

  • Physical Hazards: As a fine powder, this compound presents a significant physical hazard. It may form combustible or explosive dust-air mixtures, especially during processing or handling that generates airborne particles[2][3][4][5]. Therefore, it is crucial to avoid dust accumulation and eliminate all potential ignition sources, such as heat, flames, and sparks[2][3][4]. Precautionary measures against static discharge, including electrical grounding and bonding, should be implemented[2].

  • Formulation Hazards: Formulations of this compound mixed with excipients may not be classified as hazardous[4]. However, contact with the dust can still cause mechanical irritation to the skin and eyes[2][4][5].

Quantitative Safety Data

The following table summarizes the acute oral toxicity data for this compound. No specific occupational exposure limits (OELs) have been established for this compound; therefore, all handling should be performed with the goal of minimizing exposure to the lowest practical level.

Toxicity Data Species Route Value Remarks Reference
LD50RatOral> 750 mg/kgNo mortality observed at this dose.[3]
LD50DogOral> 1,000 mg/kgNo mortality observed at this dose.[3]
LD50MouseOral> 450 mg/kgNo mortality observed at this dose.[3]

Operational and Disposal Plans

Personal Protective Equipment (PPE) Protocol

A risk assessment should be conducted for all tasks involving this compound. The following table outlines the minimum required PPE. All disposable PPE must not be re-used[6].

Control/Task Minimum PPE Requirement
Engineering Controls All handling of solid this compound must occur in a certified chemical fume hood or other ventilated enclosure to minimize dust inhalation[2][7].
Eye/Face Protection Wear safety glasses with side shields or chemical splash goggles[2]. If there is a potential for splashing or significant dust generation, a face shield should be worn in addition to goggles[2][8].
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile) at all times[3][7]. Gloves must be inspected before use and changed immediately if contaminated. Hands should be washed thoroughly with soap and water after removing gloves[7][9].
Body Protection A lab coat or a work uniform is required[2]. For tasks with a higher risk of contamination, such as cleaning spills or handling larger quantities, a disposable gown resistant to chemical permeation is recommended[3][6].
Respiratory Protection Respiratory protection is generally not required if work is performed within a properly functioning ventilated enclosure. If such controls are unavailable, or in the event of an uncontrolled release, a NIOSH/MSHA-approved respirator should be used[2]. For high-exposure scenarios, a positive-pressure, air-supplied respirator is recommended[2].
Step-by-Step Handling Procedures

1. Preparation:

  • Ensure an eye-wash station and safety shower are readily accessible[2].

  • Verify that the ventilated enclosure (fume hood) is functioning correctly.

  • Prepare the work surface by covering it with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the enclosure.

  • Don all required PPE as specified in the table above.

2. Handling Solid this compound (Weighing and Solution Preparation):

  • Handle the container carefully to avoid generating dust.

  • Open the container within the ventilated enclosure.

  • Use a spatula to carefully transfer the desired amount of solid this compound to a weigh boat. Avoid pouring the powder, as this can create airborne dust.

  • Once weighed, transfer the solid to the appropriate vessel for dissolution.

  • To prepare a solution, add the solvent to the solid slowly to prevent splashing[10].

  • Securely close the primary container of this compound.

3. Post-Handling Decontamination:

  • Wipe down all external surfaces of containers, equipment, and the work area within the enclosure with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.

  • Remove all waste, including used bench paper and disposable equipment, and place it in a designated, sealed waste container.

4. Doffing PPE:

  • Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, gown, face shield/goggles, inner gloves, respirator if used).

  • Dispose of all single-use PPE in the designated waste stream.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency and Spill Response

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do[2][3][7]. Seek medical attention if irritation develops and persists[2][3].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water[2][7]. Get medical attention if symptoms occur[2].

  • Inhalation: If dust is inhaled, move the person to fresh air[4]. Seek medical attention if symptoms occur[4].

  • Ingestion: If swallowed, DO NOT induce vomiting[2][3][7]. Rinse the mouth thoroughly with water and seek immediate medical attention[2][7]. Never give anything by mouth to an unconscious person[7].

Spill Cleanup Protocol (Solid Material):

  • Evacuate and restrict access to the area of the spill.

  • Ensure proper PPE is worn, including respiratory protection if the spill is large or ventilation is poor.

  • Avoid any actions that could generate dust, such as dry sweeping with a brush or using compressed air[2][5].

  • Gently cover the spill with a damp paper towel or absorbent material to wet the powder.

  • Carefully sweep or vacuum up the material using a HEPA-filtered vacuum and collect it in a suitable, sealable container for disposal[2][5].

  • Decontaminate the spill area thoroughly.

  • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, disposable labware, and unused material, must be treated as chemical waste.

  • Segregation: Collect all this compound-contaminated solid waste (gloves, wipes, weigh boats) in a clearly labeled, sealed plastic bag or container.

  • Unused Product: Unused this compound should be disposed of in its original container or another sealed, properly labeled container[2][5]. Do not mix with other waste streams.

  • Consult EHS: All investigational drug waste disposal must be handled in accordance with institutional and local environmental regulations[11]. Contact your institution's Environmental Health and Safety (EHS) department to determine the correct waste stream and arrange for pickup and disposal by an approved waste handler, likely via incineration[3][11].

  • Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal[2][5]. Scratch out or remove all personal or proprietary information from labels before disposal[12].

Visualized Workflows

The following diagrams illustrate the standard operating procedures and emergency response logic for handling this compound.

Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal prep Verify Safety Equipment (Fume Hood, Eyewash) don_ppe Don Required PPE (Gown, Gloves, Goggles) prep->don_ppe handle Handle Solid this compound (Weighing, Transferring) in Ventilated Enclosure don_ppe->handle decon Decontaminate Surfaces and Equipment handle->decon waste Segregate Contaminated Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end end wash->end Procedure Complete

Caption: Standard workflow for safely handling solid this compound.

Emergency_Response cluster_personal Personal Exposure cluster_spill Environmental Spill event Exposure or Spill Event skin Skin Contact event->skin eye Eye Contact event->eye inhale Inhalation event->inhale spill Solid Spill event->spill skin_act Remove Clothing Wash with Soap & Water skin->skin_act eye_act Flush with Water (15 min) eye->eye_act inhale_act Move to Fresh Air inhale->inhale_act medical Seek Medical Attention if Symptoms Persist skin_act->medical eye_act->medical inhale_act->medical spill_act1 Restrict Area & Don PPE spill->spill_act1 spill_act2 Cover to Wet Powder (Avoid Dust) spill_act1->spill_act2 spill_act3 Collect Waste in Sealed Container spill_act2->spill_act3 spill_act4 Decontaminate Area spill_act3->spill_act4

Caption: Logical workflow for emergency response to exposure or spills.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.